N-Thionylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-9-7-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOJWGRGPONADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061533 | |
| Record name | Benzenamine, N-sulfinyl- | |
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Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-83-4, 222851-56-1 | |
| Record name | N-Sulfinylbenzenamine | |
| Source | CAS Common Chemistry | |
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| Record name | Benzenamine, N-sulfinyl- | |
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| Record name | N-Thionylaniline | |
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| Record name | N-Sulfinylaniline | |
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| Record name | Benzenamine, N-sulfinyl- | |
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| Record name | Benzenamine, N-sulfinyl- | |
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| Record name | N-sulphinylaniline | |
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| Record name | N-Thionylaniline | |
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Foundational & Exploratory
N-Thionylaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, synthesis, and reactivity of N-Thionylaniline, a versatile intermediate in organic synthesis.
Introduction
This compound, also known as N-sulfinyl-aniline, is an organosulfur compound with the chemical formula C₆H₅NSO. It is a versatile synthetic intermediate widely employed in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Its reactivity, stemming from the cumulene-like N=S=O group, makes it a valuable reagent for the introduction of sulfur and nitrogen-containing functionalities into molecular scaffolds. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of this compound, with a focus on its applications in chemical research and drug development.
Chemical Structure and Identification
This compound consists of a phenyl group attached to a thionyl imide functional group (-N=S=O). The molecule is structurally related to sulfur dioxide and sulfur diimide.
Molecular Structure:
Chemical Structure of this compound
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (Sulfinylamino)benzene |
| Synonyms | N-Sulfinyl-aniline, Phenylthionyl imide, N-Phenyl-N-sulfinylamine |
| CAS Number | 1122-83-4 |
| Molecular Formula | C₆H₅NOS |
| Molecular Weight | 139.18 g/mol |
| InChI Key | FIOJWGRGPONADF-UHFFFAOYSA-N |
| SMILES | O=S=Nc1ccccc1 |
Physicochemical Properties
This compound is a yellow to orange-red liquid with a characteristic odor. A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Yellow to orange-red liquid |
| Boiling Point | 200 °C (lit.) |
| Density | 1.236 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.627 (lit.) |
| Solubility | Partly miscible in water |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals in the aromatic region corresponding to the phenyl protons. The protons on the phenyl ring exhibit complex splitting patterns due to their coupling with each other.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would be expected to show distinct signals for the carbon atoms of the phenyl ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the thionyl imide group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N=S=O group. Key vibrational frequencies include:
-
N=S=O Asymmetric Stretch: Typically observed in the region of 1280-1310 cm⁻¹.
-
N=S=O Symmetric Stretch: Usually found in the range of 1160-1190 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 139, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. Common fragmentation pathways may involve the loss of SO, NSO, or cleavage of the phenyl ring.
Synthesis and Reactivity
Synthesis
This compound is most commonly synthesized by the reaction of aniline (B41778) with thionyl chloride (SOCl₂). The stoichiometry of the reaction typically requires three equivalents of aniline for every one equivalent of thionyl chloride, as two equivalents of aniline act as a base to neutralize the hydrochloric acid formed during the reaction.
Overall Reaction:
3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]⁺Cl⁻
Synthesis of this compound
Reactivity
This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the N=S=O group.
-
Diels-Alder Reactions: It can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered heterocyclic compounds.
-
[2+2] Cycloadditions: It undergoes cycloaddition reactions with various unsaturated compounds.
-
Ligand in Coordination Chemistry: The sulfur and nitrogen atoms can coordinate to metal centers, making it a useful ligand in organometallic chemistry.
Applications in Drug Development and Research
While this compound itself is not known to possess significant biological activity, it serves as a crucial building block in the synthesis of various pharmaceutically relevant molecules. Its ability to introduce sulfur and nitrogen heterocycles is particularly valuable in medicinal chemistry.
Synthesis of Bioactive Heterocycles
This compound is used in the synthesis of various heterocyclic systems, some of which have been investigated for their biological activities. For instance, it has been employed in the preparation of thiadiazine and thiadiazole derivatives.
The following diagram illustrates a generalized synthetic pathway where this compound is used to construct a heterocyclic core that could be further elaborated into a potential drug candidate.
Role of this compound in Bioactive Molecule Synthesis
Experimental Protocols
Synthesis of this compound
Materials:
-
Aniline
-
Thionyl chloride
-
Anhydrous toluene (B28343) (or other inert solvent)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (3.0 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add thionyl chloride (1.0 equivalent) dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The formation of a precipitate (aniline hydrochloride) will be observed.
-
Filter the reaction mixture to remove the aniline hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.
-
Combine the filtrate and the washings.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain a yellow to orange-red liquid.
Note: This reaction should be carried out in a well-ventilated fume hood as it evolves HCl gas. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Safety and Handling
This compound is a chemical that should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its unique reactivity profile allows for the efficient construction of sulfur and nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. While devoid of significant intrinsic biological activity, its role as a key synthetic intermediate underscores its importance for researchers and professionals in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Sulfinylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and characterization of N-sulfinylaniline (C₆H₅NSO), a versatile organosulfur compound widely used as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic materials. Its utility stems from the reactive N=S=O functional group, which serves as a valuable building block in organic chemistry.
Synthesis of N-Sulfinylaniline
The most common and industrially viable method for preparing N-sulfinylaniline is the reaction of aniline (B41778) with thionyl chloride (SOCl₂). The reaction proceeds via the formation of an N-sulfinylammonium chloride intermediate, which then eliminates hydrogen chloride. The overall stoichiometry requires three equivalents of aniline for every one equivalent of thionyl chloride, as two equivalents of aniline act as a base to neutralize the generated HCl, precipitating as aniline hydrochloride.
General Reaction Scheme:
3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]⁺Cl⁻
Experimental Protocol: Synthesis
This protocol details a standard laboratory procedure for the synthesis of N-sulfinylaniline. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
2.1 Materials and Equipment
-
Materials:
-
Aniline (C₆H₅NH₂), freshly distilled
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous diethyl ether (or dichloromethane)
-
Nitrogen gas (for inert atmosphere)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Condenser
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
2.2 Procedure
-
Reactor Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The apparatus is purged with dry nitrogen.
-
Charging Reactants: Aniline (3.0 equivalents) is dissolved in anhydrous diethyl ether in the flask.
-
Cooling: The solution is cooled to 0-5 °C using an ice bath while stirring.
-
Addition of Thionyl Chloride: Thionyl chloride (1.0 equivalent) is added dropwise to the cooled aniline solution via the dropping funnel over 1-2 hours. The reaction is exothermic, and a slow addition rate is crucial to maintain the temperature within the specified range. A thick white precipitate of aniline hydrochloride will form.
-
Reaction: After the addition is complete, the mixture is stirred vigorously at 0 °C for an additional 2 hours, then allowed to warm to room temperature and stirred for another 1-2 hours.
-
Work-up and Isolation:
-
The reaction mixture is filtered under vacuum to remove the solid aniline hydrochloride.
-
The filter cake is washed with a small amount of anhydrous diethyl ether to recover any entrained product.
-
The filtrate and washings are combined.
-
-
Purification:
-
The solvent is removed from the combined filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude, yellowish-orange oil is purified by fractional distillation under reduced pressure to yield N-sulfinylaniline as a straw-colored liquid.[1]
-
Caption: Experimental workflow for the synthesis and characterization of N-sulfinylaniline.
Characterization of N-Sulfinylaniline
The structure and purity of the synthesized N-sulfinylaniline are confirmed using a combination of physical property measurements and spectroscopic techniques.
3.1 Physical Properties
N-sulfinylaniline is a distinctive straw-colored to yellowish oil at room temperature.[1] It is characterized by a pungent odor and is sensitive to moisture.
3.2 Spectroscopic Characterization
Protocol: Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: A thin film of the purified liquid is analyzed using an FTIR spectrometer. The spectrum is recorded to identify characteristic vibrational frequencies of the functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
Key Spectroscopic Data
-
FTIR Spectroscopy: Infrared analysis is crucial for confirming the presence of the N=S=O group.[1] Key vibrational bands are observed for the S=O stretch, S=N stretch, and N-S stretch.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple, showing a multiplet in the aromatic region corresponding to the protons of the phenyl ring.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum displays distinct signals for the aromatic carbons. The ipso-carbon (the carbon directly attached to the NSO group) is significantly deshielded due to the electron-withdrawing nature of the sulfinylamine moiety.[1]
Data Summary
The quantitative data for the synthesis and characterization of N-sulfinylaniline are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₆H₅NSO | [2] |
| Molar Mass | 139.17 g/mol | [2] |
| Appearance | Straw-colored to yellowish oil | [1][2] |
| Density | 1.236 g/mL | [1][2] |
| Boiling Point | 88–95 °C at 17–20 mmHg | [1][2] |
| Typical Yield | 65–75% | [1] |
| FTIR (cm⁻¹) | ~1135 (S=O stretch), ~1290 (S=N stretch), ~1495 (N-S stretch) | [1] |
| ¹H NMR (δ in ppm) | 7.3–7.5 (m, 5H, Ar-H) | [1] |
| ¹³C NMR (δ in ppm) | 150.2 (C-ipso), 135.4, 130.1, 129.2, 121.5 (Ar-C) | [1] |
References
An In-depth Technical Guide to the Physical and Chemical Properties of N-Thionylaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Thionylaniline (C₆H₅NSO), also known as N-Sulfinylaniline, is a significant organosulfur compound belonging to the sulfinylamine class.[1] This straw-colored liquid is a versatile synthetic intermediate with applications in organic synthesis, coordination chemistry, and materials science.[1] Its unique reactivity, stemming from the polarized S=N bond, makes it a valuable reagent in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity and applications.
Physical and Spectroscopic Properties
This compound is a straw-colored to yellowish oil at room temperature with a pungent odor.[1] It is partly miscible in water.[3][4] Decomposition occurs before it reaches its boiling point at atmospheric pressure.[1]
Physical Data Summary
The key physical and identifying properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NOS | [5][][7][] |
| Molar Mass | 139.18 g/mol | [5][][9][10] |
| Appearance | Straw-colored to yellowish oil/liquid | [1][10] |
| Density | 1.236 g/mL at 20-25 °C | [1][9][10] |
| Boiling Point | 200 °C (lit.) | [3][][9] |
| 88–95 °C at 17–20 mmHg | [1][10] | |
| 83 °C at 15 mmHg | [9] | |
| Refractive Index | n20/D 1.627 (lit.) | [3][9] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [4][9] |
| CAS Number | 1122-83-4 | [5][][9][10] |
| EC Number | 214-362-4 | [5][9][10] |
Molecular Structure
This compound has a nearly planar molecular geometry.[1] X-ray crystallographic analysis reveals that the phenyl ring and the S=N=O moiety are approximately in the same plane, with a C–S=N=O dihedral angle of -1.60°.[1][10] This planarity allows for effective conjugation between the aromatic system and the sulfinylimine group. The sulfur atom is sp² hybridized, with bond angles around it approximating 120°. The S=N bond length is 1.465 Å, and the S=O bond length is 1.445 Å, indicating significant π-delocalization across the N=S=O system.[1]
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of its sulfur center and its ability to act as a dienophile in cycloaddition reactions.[1]
Electrophilicity
The sulfur atom in this compound is electron-deficient, making the compound a significant electrophile.[1] It readily reacts with nucleophiles.[11][12] For instance, nucleophiles such as thiols and amines can add across the S=N bond to form sulfenamides and other derivatives.[1] This reactivity is a cornerstone of its utility as a synthetic intermediate.[3]
Cycloaddition Reactions
This compound is an excellent dienophile, particularly in Diels-Alder [4+2] cycloaddition reactions.[1] These reactions typically proceed through a concerted mechanism with activation energies in the range of 60-80 kJ/mol.[1] The second-order rate constants for these reactions generally fall between 10⁻³ to 10⁻¹ M⁻¹s⁻¹, varying with the specific diene partner.[1] This property is leveraged in the synthesis of complex heterocyclic systems.[1]
Caption: Reactivity pathways of this compound as an electrophile and a dienophile.
Experimental Protocols
Laboratory Synthesis
The standard laboratory synthesis of this compound involves the reaction of aniline (B41778) with thionyl chloride (SOCl₂).[1][10]
Reaction: 3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl
Methodology:
-
Reagents and Solvent: Aniline and thionyl chloride are used in a 3:1 molar ratio.[1][10] Anhydrous diethyl ether or dichloromethane (B109758) is employed as the solvent to prevent side reactions with water.
-
Reaction Conditions: The reaction is conducted at a controlled temperature of 0–5 °C in an ice bath to manage the exothermic nature of the reaction.[1]
-
Procedure: Thionyl chloride is added dropwise to the solution of aniline in the chosen anhydrous solvent with constant stirring.
-
Workup and Purification: Upon completion of the reaction, the byproduct, anilinium chloride ([C₆H₅NH₃]Cl), precipitates and is removed by filtration. The filtrate, containing the crude product, is then subjected to vacuum distillation for purification.
-
Yield: Typical yields for this synthesis range from 65–75%.[1]
Caption: Step-by-step workflow for the laboratory synthesis of this compound.
Spectroscopic Characterization Workflow
The structural confirmation of synthesized this compound is typically achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Methodology:
-
Mass Spectrometry (MS): The initial analysis by MS is used to determine the molecular weight of the compound. The molecular ion peak (M+) should correspond to the molar mass of C₆H₅NSO (139.18 g/mol ).[13]
-
Infrared (IR) Spectroscopy: IR analysis is employed to identify key functional groups.[14] The spectrum of this compound will exhibit characteristic absorption bands for the N=S=O group and the aromatic C-H and C=C bonds. The presence of a strong carbonyl peak (~1700 cm⁻¹) would indicate an impurity or side product.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the electronic environment and connectivity of hydrogen atoms. The spectrum will show signals in the aromatic region (typically δ 7-8 ppm) corresponding to the five protons of the phenyl group.
-
¹³C NMR: This analysis identifies the different carbon environments. The spectrum will show distinct peaks for the carbon atoms of the phenyl ring.[5]
-
-
Data Integration: The data from all three techniques are integrated to confirm the final structure. The molecular formula from MS, the functional groups from IR, and the carbon-hydrogen framework from NMR collectively provide unambiguous evidence for the structure of this compound.
Caption: Logical workflow for the structural characterization of this compound.
Applications in Research and Drug Development
This compound serves as a crucial building block in various industrial and research settings.
-
Pharmaceutical and Agrochemical Synthesis: It is a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, particularly those containing thioamide or thiourea (B124793) functionalities.[2] It has been utilized in the synthesis of novel heterocyclic ring systems, some of which have been evaluated as potential enzyme inhibitors.[]
-
Materials Science: The compound is used to synthesize polymers and resins with enhanced thermal stability and chemical resistance.[2]
-
Coordination Chemistry: Its ligand properties are applied in the formation of transition metal complexes, some of which exhibit catalytic activity.[1]
Safety and Handling
This compound is classified as a hazardous substance. It can cause skin and eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10]
-
Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.[9][10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including eye shields, face shields, gloves, and a suitable respirator (type ABEK EN14387 filter), should be worn when handling this chemical.[9]
-
Storage: It is classified as a combustible liquid and should be stored accordingly.[9]
References
- 1. webqc.org [webqc.org]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 1122-83-4 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Benzenamine, N-sulfinyl- | C6H5NOS | CID 70739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 9. N-チオニルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 11. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Spectroscopic Data of N-Thionylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N-Thionylaniline (also known as N-Sulfinylaniline), a versatile reagent and an interesting molecule in the field of organosulfur chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below. These tables are designed for quick reference and easy comparison of the key spectral features.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by signals in the aromatic region, consistent with its phenyl group.
| Parameter | ¹H NMR Data |
| Nucleus | ¹H |
| Frequency | 90 MHz |
| Solvent | CDCl₃ |
| Chemical Shift (δ) [ppm] | 7.85 - 7.91 (multiplet), 7.30 - 7.51 (multiplet)[1] |
| Assignment | Aromatic Protons (C₆H₅) |
Note on ¹³C NMR Data: As of the latest search, experimental ¹³C NMR data for this compound is not publicly available in freely accessible databases. Such data is reported to be available in proprietary databases like SpectraBase.
1.2. Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the aromatic ring and the characteristic N=S=O group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium |
| ~1600 - 1585 | Aromatic C=C Stretch | Medium |
| ~1500 - 1400 | Aromatic C=C Stretch | Medium |
| ~1250 | Asymmetric N=S=O Stretch | Strong |
| ~1100 | Symmetric N=S=O Stretch | Strong |
| ~900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.
| Parameter | Mass Spectrometry Data |
| Ionization Method | Electron Ionization (EI) |
| Ionization Energy | 75 eV |
| Molecular Ion (M⁺) | m/z 139 (Relative Intensity: 100%) |
| Major Fragment Ions (m/z) | 123 (Loss of O), 111, 93 (Loss of SO), 91, 84, 77 (Phenyl cation), 67, 65, 64, 63, 51, 45, 39[1][2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.5-0.7 mL) in a 5 mm NMR tube. The solution should be homogeneous.
-
Instrumentation: A standard NMR spectrometer, such as a Bruker Avance, is used. For the referenced ¹H NMR data, a 90 MHz instrument was utilized.[1]
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃.
-
The magnetic field is shimmed to achieve optimal resolution.
-
A standard single-pulse experiment is performed for ¹H NMR.
-
The spectral width is set to encompass the expected chemical shift range for aromatic protons.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H).
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
2.3. Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet.
-
Instrumentation: An electron ionization mass spectrometer is used.
-
Data Acquisition:
-
The sample is vaporized and enters the ion source.
-
The gaseous molecules are bombarded with a beam of electrons with an energy of 70 eV to induce ionization and fragmentation.[1]
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
In-Depth Technical Guide: N-Thionylaniline (CAS 1122-83-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity with CAS number 1122-83-4, commonly known as N-Thionylaniline or N-Sulfinylaniline. This document consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications in organic synthesis, particularly in the formation of bioactive heterocyclic compounds and its utility in cycloaddition reactions.
Chemical Information
This compound is a versatile reagent in organic synthesis, recognized for its reactive N=S=O functional group.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 1122-83-4 |
| IUPAC Name | (sulfinylamino)benzene[1] |
| Molecular Formula | C₆H₅NOS[1] |
| Molecular Weight | 139.18 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)N=S=O |
| InChI Key | FIOJWGRGPONADF-UHFFFAOYSA-N[2] |
| Synonyms | N-Sulfinylaniline, Phenylsulfinylamine, Thionylaniline[1] |
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Light yellow to yellow to orange clear liquid | TCI AMERICA |
| Boiling Point | 200 °C (lit.) | [2] |
| 83 °C / 15 mmHg (lit.) | [2] | |
| Density | 1.236 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.627 (lit.) | [2] |
| Water Solubility | Partly miscible | [3] |
Table 3: Computed Properties
| Property | Value | Reference |
| LogP | 2.58040 | BOC Sciences |
| pKa (most basic) | -5.1 | ChemAxon |
Spectroscopic Data
Spectroscopic data is essential for the characterization of this compound.
Table 4: Spectroscopic Data Summary
| Spectrum Type | Key Features/Reference |
| ¹H NMR | Spectrum available on ChemicalBook |
| ¹³C NMR | Data available in SpringerMaterials database[1] |
| IR | Spectra available on NIST WebBook |
| Mass Spectrometry | Data available on PubChem and NIST WebBook[1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Table 5: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] |
| Sensitization, respiratory | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[1] |
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Synthesis of this compound
A general protocol for the synthesis of N-sulfinylaniline derivatives involves the reaction of anilines with thionyl chloride.
Experimental Protocol: General Synthesis of N-Sulfinylaniline Derivatives
Materials:
-
Substituted aniline (B41778)
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene, dichloromethane)
-
Nitrogen or Argon gas
Equipment:
-
Glass-lined or stainless steel reactor with mechanical stirrer, temperature probe, addition funnel, and reflux condenser
-
Scrubbing system for acidic gases (HCl, SO₂)
-
Heating and cooling system
-
Vacuum pump and distillation apparatus
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Charging: Charge the reactor with the inert solvent and the substituted aniline. Stir to dissolve.
-
Cooling: Cool the aniline solution to 0-10 °C.
-
Thionyl Chloride Addition: Slowly add thionyl chloride to the cooled solution over 1-2 hours, maintaining the temperature. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction to proceed at the specified temperature for the recommended duration. Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the aniline hydrochloride precipitate. Wash the filter cake with a small amount of the solvent.
-
Purification: Combine the filtrate and washings. Concentrate the filtrate under reduced pressure to remove the solvent. Purify the crude N-sulfinylaniline by fractional distillation under reduced pressure.
Applications in the Synthesis of Bioactive Heterocycles
This compound is a key intermediate in the synthesis of various sulfur- and nitrogen-containing heterocycles, some of which exhibit notable biological activity.
Synthesis of Fused[4][5][6]Thiadiazine 1,1-dioxides
This compound has been utilized in the synthesis of novel heterocyclic ring systems, such as 7-amino-4H-[4][5][6]thiadiazolo[3,4-c][4][5][7]thiadiazine 5,5-dioxide.[] This class of compounds has been investigated as potential transition-state analogue inhibitors of xanthine (B1682287) oxidase and guanine (B1146940) aminohydrolase.[]
Reaction Scheme: The synthesis involves the treatment of 4,5,6-triamino-2H-1,2,6-thiadiazine 1,1-dioxide with this compound.[]
References
- 1. Benzenamine, N-sulfinyl- | C6H5NOS | CID 70739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 1122-83-4 [sigmaaldrich.com]
- 3. This compound | 1122-83-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. New heterocyclic structures. thiazolo[3,2-a][1,2,5] thiadiazolo[3,4-d]pyrimidine and [1,2,5]thiadiazolo[3',4':4,5] pyrimido[2,1-b][1,3]thiazine. biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
N-Thionylaniline: A Comprehensive Technical Overview for Researchers
An in-depth guide to the chemical properties, synthesis, and reactive behavior of N-Thionylaniline, tailored for professionals in chemical research and drug development.
This compound, also known as N-sulfinyl-aniline, is a versatile chemical reagent with significant applications in organic synthesis. This document provides a detailed overview of its core properties, established experimental protocols for its synthesis and reactions, and a summary of its key quantitative data.
Core Molecular and Physical Data
This compound is an organosulfur compound characterized by the presence of a sulfinyl group attached to an aniline (B41778) moiety. Its fundamental properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C6H5NOS | [1][2] |
| Linear Formula | C6H5NSO | [3] |
| Molecular Weight | 139.18 g/mol | [1][2][4] |
| CAS Number | 1122-83-4 | [1][3] |
| Density | 1.236 g/mL at 25 °C | |
| Refractive Index | n20/D 1.627 | |
| Boiling Point | 200 °C (lit.), 83 °C/15 mmHg (lit.) | |
| InChI Key | FIOJWGRGPONADF-UHFFFAOYSA-N | |
| SMILES String | O=S=Nc1ccccc1 |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the reaction of aniline with thionyl chloride. This section details a typical experimental protocol for its preparation.
Protocol: Synthesis of this compound from Aniline and Thionyl Chloride
Objective: To synthesize this compound via the reaction of aniline with thionyl chloride.
Materials:
-
Aniline (C6H5NH2)
-
Thionyl chloride (SOCl2)
-
Anhydrous diethyl ether or other suitable inert solvent
-
Pyridine (B92270) (optional, as a base to neutralize HCl)
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, a solution of aniline in an anhydrous inert solvent (e.g., diethyl ether) is prepared in a reaction flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the cooled aniline solution with continuous stirring. The reaction is exothermic, and the temperature should be maintained close to 0°C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the aniline starting material.
-
Workup: Once the reaction is complete, the resulting mixture is filtered to remove any precipitated salts (e.g., pyridinium (B92312) hydrochloride if pyridine was used).
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily utilized in the formation of various nitrogen- and sulfur-containing heterocyclic compounds. Its reactivity is dominated by the electrophilic nature of the sulfur atom and the nucleophilicity of the nitrogen atom.
A key application involves its participation in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes, where it acts as a dienophile. This reaction pathway is a powerful tool for the synthesis of six-membered rings containing nitrogen and sulfur.
[4+2] Cycloaddition Reaction Pathway
Caption: Diels-Alder reaction of this compound.
References
Reactivity and stability of N-Sulfinylbenzenamine
An In-depth Technical Guide on the Reactivity and Stability of N-Sulfinylbenzenamine
Abstract
N-Sulfinylbenzenamine, also commonly known as N-sulfinylaniline, is a versatile organosulfur compound with the chemical formula C₆H₅NSO.[1] Characterized by the presence of the -N=S=O functional group, it serves as a crucial intermediate in organic synthesis, bridging the chemistry of sulfoxides and imines.[2] This technical guide provides a comprehensive overview of the reactivity, stability, and synthetic applications of N-Sulfinylbenzenamine, with a focus on its electrophilic nature and participation in cycloaddition reactions. Detailed experimental protocols, quantitative data, and process diagrams are presented to support researchers, scientists, and professionals in drug development in leveraging the unique chemical properties of this reagent.
Physicochemical Properties and Stability
N-Sulfinylbenzenamine is a straw-colored liquid that exhibits notable dienophilic character and serves as a versatile ligand in coordination chemistry.[1][2] Its molecular structure is nearly planar, which allows for effective conjugation between the aromatic ring and the sulfinylimine group.[2]
Physical and Spectroscopic Data
The fundamental physical and spectroscopic properties of N-Sulfinylbenzenamine are summarized in the table below. This data is essential for its identification, handling, and use in quantitative experiments.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NOS | [1][3] |
| Molar Mass | 139.17 g/mol | [1][3] |
| Appearance | Yellowish oil / Straw-colored liquid | [1] |
| Density | 1.236 g/mL | [1][2] |
| Boiling Point | 88–95 °C at 17–20 mmHg | [1][2] |
| CAS Number | 1122-83-4 | [3][4] |
| IUPAC Name | (Phenylimino)-λ⁴-sulfanone | [1] |
| Synonyms | N-Thionylaniline, N-Sulfinylaniline | [1][5] |
Spectroscopic data is available through various databases, including IR, UV/Visible, and Mass Spectrometry (electron ionization) from the NIST WebBook[5][6][7] and NMR data from PubChem.[3]
Stability and Handling
N-Sulfinylbenzenamine is a reactive compound that requires careful handling. It is sensitive to air and moisture, and appropriate storage under an inert atmosphere is recommended to prevent degradation.[8][9]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place. Handling and storage under an inert gas like Argon or Nitrogen is advisable.[10]
-
Hazards: The compound is classified as an irritant and health hazard.[1][3] It may cause skin and serious eye irritation, respiratory irritation, and may lead to allergy or asthma symptoms if inhaled.[3]
-
Decomposition: While specific decomposition pathways are not extensively detailed in the provided literature, its reactivity suggests susceptibility to hydrolysis and oxidation. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[11]
Synthesis of N-Sulfinylbenzenamine
The most common and straightforward method for synthesizing N-Sulfinylbenzenamine is the reaction of aniline (B41778) with thionyl chloride (SOCl₂).[1][12]
Reaction Scheme and Workflow
The reaction proceeds according to the following stoichiometry: 3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl[1]
The workflow involves the controlled addition of thionyl chloride to aniline, followed by the separation of the product from the aniline hydrochloride salt.
Caption: Workflow for the synthesis of N-Sulfinylbenzenamine.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established chemical principles for the synthesis of N-sulfinylamines.[1][12]
-
Setup: Equip an oven-dried, three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a reflux condenser connected to a gas outlet (to vent HCl). Ensure the system is under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Reactant Preparation: Dissolve aniline (3.0 equivalents) in an anhydrous solvent (e.g., diethyl ether or toluene) in the flask.
-
Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (1.0 equivalent) dissolved in the same anhydrous solvent.
-
Reaction: Cool the aniline solution in an ice bath. Add the thionyl chloride solution dropwise with vigorous stirring over a period of 1-2 hours. A precipitate of aniline hydrochloride will form.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Isolation: Filter the reaction mixture under inert atmosphere to remove the aniline hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous solvent.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude N-Sulfinylbenzenamine is then purified by vacuum distillation to yield a yellowish oil.[1][2]
Reactivity Profile
The reactivity of N-Sulfinylbenzenamine is dominated by the electrophilic nature of the sulfur atom and the conjugated N=S=O system.[2][13] It readily participates in reactions with nucleophiles and undergoes cycloadditions.
Reaction with Nucleophiles: Grignard Reagents
N-Sulfinylamines react with nucleophiles like Grignard reagents (R-MgX) via nucleophilic addition to the electrophilic sulfur atom.[10] This reaction is a powerful method for forming substituted sulfinamides, which are valuable intermediates in drug discovery.[10]
References
- 1. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Benzenamine, N-sulfinyl- | C6H5NOS | CID 70739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenamine, N-sulfinyl- [webbook.nist.gov]
- 5. Benzenamine, N-sulfinyl- [webbook.nist.gov]
- 6. Benzenamine, N-sulfinyl- [webbook.nist.gov]
- 7. Benzenamine, N-sulfinyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Sulfinylamine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Literature review on N-Thionylaniline reactions
An in-depth technical guide on the core reactions of N-Thionylaniline, prepared for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, also known as N-sulfinylaniline, is an organosulfur compound with the chemical formula C₆H₅NSO.[1] This straw-colored liquid serves as a versatile and reactive intermediate in organic synthesis.[1][2] Structurally, this compound features a planar C-N=S=O core and is electronically related to sulfur dioxide and sulfur diimide.[2][3] Its significance lies in its utility as a building block for a variety of sulfur-nitrogen compounds, finding applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][4] The reactivity of the polarized S=N bond makes it a valuable reagent, particularly in cycloaddition reactions.[2]
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is the reaction of aniline (B41778) with thionyl chloride (SOCl₂).[1] This reaction typically requires careful control of stoichiometry to prevent the formation of undesired byproducts.
General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Aniline and Thionyl Chloride
This protocol is based on the established reaction between aniline and thionyl chloride.[1]
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with a solution of aniline (3.0 equivalents) in a dry, inert solvent such as diethyl ether or benzene.
-
Addition of Thionyl Chloride: A solution of thionyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the aniline solution at 0-5 °C with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours.
-
Workup: The reaction mixture is cooled, and the precipitated anilinium chloride byproduct is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a straw-colored liquid.[2][5]
Physicochemical and Spectroscopic Properties
This compound is a well-characterized compound with defined physical and spectroscopic properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NSO | [1] |
| Molar Mass | 139.17 g·mol⁻¹ | [1] |
| Appearance | Straw-colored / Yellowish oil | [1][2] |
| Density | 1.236 g/mL at 25 °C | [5] |
| Boiling Point | 200 °C (lit.) or 88–95 °C at 17–20 mmHg | [1][5] |
| Refractive Index | n20/D 1.627 (lit.) | [5] |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and MS data are available. | [6] |
Core Reactivity of this compound
The N=S=O group in this compound is the center of its reactivity, participating in a variety of chemical transformations, most notably cycloaddition reactions. It can act as a dienophile or, in some cases, as a diene.[3][7]
General Reactivity Overview
Caption: Key reaction pathways involving this compound.
[4+2] Cycloaddition (Diels-Alder) Reactions
The Diels-Alder reaction is a cornerstone of this compound chemistry. This [4+2] cycloaddition typically involves a conjugated diene and a dienophile to form a six-membered ring.[8] N-thionylanilines can participate as either the dienophile or the diene component, a versatility that expands their synthetic utility.
This compound as a Dienophile: In what is termed a "normal-demand" Diels-Alder reaction, the dienophile is electron-deficient.[9][10] this compound readily acts as a dienophile, reacting with electron-rich dienes to form dihydrothiazine oxide derivatives.[11] These reactions are often classified as hetero-Diels-Alder or aza-Diels-Alder reactions because a heteroatom (nitrogen) is part of the dienophile system.[8][12]
This compound as a Diene: In an "inverse-electron-demand" scenario, the diene is electron-deficient and the dienophile is electron-rich.[9] N-thionylanilines can function as the diene component, reacting with electron-rich alkenes like norbornene and norbornadiene.[7] This reaction results in the formation of benzo-ortho-thiazine adducts.[7]
Lewis Acid Catalysis: The rate and selectivity of Diels-Alder reactions involving this compound can often be enhanced by the use of Lewis acid catalysts.[13] The Lewis acid coordinates to the oxygen or nitrogen atom of the NSO group, lowering the energy of the LUMO of the dienophile and accelerating the reaction.[11][13]
Caption: Dual role of this compound in Diels-Alder reactions.
This protocol is adapted from the literature describing the reaction where this compound acts as the diene.[7]
-
Reactant Preparation: In a suitable reaction vessel, this compound (e.g., p-nitro-N-thionylaniline, 1.0 equivalent) is mixed with norbornene (1.1 equivalents).
-
Reaction Conditions: The mixture is gently heated until a homogeneous liquid phase is achieved. The reaction is typically conducted neat (without solvent). The mixture is maintained at this temperature for several hours until the reaction is complete (monitored by TLC or NMR).
-
Isolation and Purification: The reaction mixture is cooled to room temperature, which may induce crystallization of the product. The crude solid product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure benzo-ortho-thiazine adduct.[7]
| Diene/Dienophile Partner | Role of this compound | Product Type | Yield (%) | Reference(s) |
| Norbornene | Diene | Benzo-ortho-thiazine adduct | Good | [7] |
| Norbornadiene | Diene | Benzo-ortho-thiazine adduct | Good | [7] |
| Various Conjugated Dienes | Dienophile | Dihydrothiazine oxide | 60-85 | [11] |
| 1,4-Epoxy-1,4-dihydronaphthalene (B1582345) | Dienophile | Cycloadduct | N/A | [14] |
[2+2] Cycloaddition Reactions
N-Thionylanilines also participate in [2+2] cycloaddition reactions, notably with ketenes.[3] This reaction provides a route to four-membered heterocyclic rings, further demonstrating the versatility of the N=S bond as a reaction partner.
Other Key Reactions
-
Reaction with Organometallic Reagents: N-thionylanilines react with organomagnesium halides (Grignard reagents), which can lead to the formation of sulfinamides.[15]
-
Reaction with Frustrated Lewis Pairs (FLPs): FLPs, such as combinations of bulky phosphines and boranes, can add across the N=S=O unit to form zwitterionic adducts.[3]
Conclusion
This compound is a reagent of considerable importance in modern organic synthesis. Its accessibility and the diverse reactivity of its sulfinylamine group make it a powerful tool for constructing complex sulfur-nitrogen heterocycles. The ability to participate in various cycloaddition reactions, acting as either a diene or a dienophile, underscores its synthetic flexibility. For researchers in drug development and materials science, this compound offers a reliable platform for introducing the S-N moiety, enabling the exploration of novel chemical space and the development of new functional molecules.
References
- 1. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Sulfinylamine - Wikipedia [en.wikipedia.org]
- 4. This compound [myskinrecipes.com]
- 5. N-チオニルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound(1122-83-4) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 14. 1,2-Thiazines and related heterocycles. Part 1. An investigation of the cycloadditions of N-sulphinylanilines with 1,4-epoxy-1,4-dihydronaphthalene and other alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Discovery and Historical Synthesis of N-Thionylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, historical synthesis, and fundamental properties of N-thionylaniline (also known as N-sulfinylaniline). This document details the primary synthetic methodologies, including detailed experimental protocols and quantitative data. It also explores an alternative synthetic route and provides a mechanistic understanding of the key transformations.
Introduction and Historical Context
This compound (C₆H₅NSO) is a versatile organosulfur compound belonging to the N-sulfinylamine class. It is characterized by the presence of the -N=S=O functional group. Historically, the chemistry of sulfur-nitrogen compounds gained prominence in the early 20th century. However, it was in the 1950s that this compound was first synthesized and characterized in detail, emerging from systematic investigations into the reactions of primary amines with thionyl chloride. Its unique reactivity has since established it as a valuable reagent and intermediate in organic synthesis.
Primary Synthesis: Aniline (B41778) and Thionyl Chloride
The most common and historically significant method for synthesizing this compound is the reaction of aniline with thionyl chloride. This reaction proceeds with a 3:1 molar ratio of aniline to thionyl chloride, where the excess aniline acts as a base to neutralize the hydrogen chloride byproduct.
Reaction Mechanism
The reaction is believed to proceed through an initial nucleophilic attack of the aniline nitrogen on the sulfur atom of thionyl chloride, forming an N-sulfinylammonium chloride intermediate. This intermediate then eliminates a molecule of hydrogen chloride to yield this compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Quantitative Data for Primary Synthesis
The yield of this compound is influenced by the choice of solvent and the use of a base. The following table summarizes typical yields under different conditions.
| Aniline:SOCl₂ Ratio | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| 3:1 | Anhydrous Benzene (B151609) | Aniline (excess) | 0-5 | 65-75 |
| 1:1.05 | Anhydrous Diethyl Ether | Triethylamine (2.1 eq) | 0 | ~85 |
| 3:1 | Dichloromethane | Aniline (excess) | 0-5 | ~75 |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from aniline and thionyl chloride in benzene.
Materials:
-
Aniline (freshly distilled)
-
Thionyl chloride (freshly distilled)
-
Anhydrous benzene
-
Ice bath
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Vacuum distillation apparatus
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.
-
In the flask, dissolve 27.9 g (0.3 mol) of freshly distilled aniline in 100 mL of anhydrous benzene.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Dissolve 11.9 g (0.1 mol) of freshly distilled thionyl chloride in 50 mL of anhydrous benzene and place this solution in the dropping funnel.
-
Add the thionyl chloride solution dropwise to the stirred aniline solution over a period of 60-90 minutes, maintaining the temperature between 0-5 °C. Aniline hydrochloride will precipitate as a white solid.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.
-
Filter the reaction mixture by suction filtration to remove the precipitated aniline hydrochloride.
-
Wash the precipitate with two 20 mL portions of anhydrous benzene.
-
Combine the filtrate and the washings, and remove the benzene under reduced pressure using a rotary evaporator.
-
Purify the resulting crude this compound by vacuum distillation. Collect the fraction boiling at 80-82 °C at 10 mmHg. The product is a yellow-orange liquid.
Alternative Synthesis: From Silylated Amines
An alternative route to N-sulfinylamines involves the reaction of silylated amines with thionyl chloride. This method can be advantageous in certain contexts, for example, when the starting amine is sensitive to the acidic conditions generated in the primary synthesis.
Reaction Overview
N,N-Bis(trimethylsilyl)aniline can react with thionyl chloride to produce this compound and trimethylsilyl (B98337) chloride. This reaction avoids the formation of amine hydrochlorides, simplifying the workup procedure.
Caption: Alternative synthesis of this compound from a silylated precursor.
Quantitative Data for Alternative Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
| N,N-Bis(trimethylsilyl)aniline | Thionyl Chloride | Neat | Reflux | High |
Detailed Experimental Protocol
Materials:
-
N,N-Bis(trimethylsilyl)aniline
-
Thionyl chloride
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 22.3 g (0.1 mol) of N,N-bis(trimethylsilyl)aniline.
-
Slowly add 11.9 g (0.1 mol) of thionyl chloride to the flask.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction by observing the evolution of trimethylsilyl chloride as the lower-boiling component.
-
After the reaction is complete, purify the product by fractional distillation under vacuum.
Purification by Vacuum Distillation
This compound is typically purified by vacuum distillation to remove non-volatile impurities and unreacted starting materials.
Caption: General experimental workflow for the synthesis and purification.
Experimental Protocol for Vacuum Distillation
Apparatus:
-
A round-bottom flask containing the crude this compound
-
A short-path distillation head with a thermometer
-
A condenser
-
A receiving flask
-
A vacuum source and a manometer
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Gradually apply vacuum to the system, aiming for a pressure of approximately 10-20 mmHg.
-
Once the pressure is stable, begin heating the distillation flask gently using a heating mantle.
-
Monitor the temperature at the distillation head. This compound has a boiling point of 88–95 °C at 17–20 mmHg.[1]
-
Collect the fraction that distills over at the expected boiling point and pressure. The purified product should be a clear, straw-colored liquid.
Conclusion
The synthesis of this compound from aniline and thionyl chloride remains a cornerstone of organosulfur chemistry, providing a reliable and scalable method for producing this versatile reagent. Understanding the historical context, the detailed experimental protocols for its primary and alternative syntheses, and the nuances of its purification are essential for researchers and professionals in the chemical and pharmaceutical sciences. The data and methodologies presented in this guide offer a solid foundation for the successful preparation and application of this compound in various synthetic endeavors.
References
Methodological & Application
Use of N-Thionylaniline in organic synthesis
These reactions often require Lewis acid catalysis to proceed efficiently and with high stereocontrol. The resulting cycloadducts are valuable precursors for the synthesis of alkaloids and other nitrogen-containing natural products. [8]
Coordination Chemistry
This compound can act as a ligand in organometallic chemistry, coordinating to transition metals through its nitrogen and/or sulfur atoms. The coordination chemistry of this compound is an area of active research, with potential applications in catalysis and materials science. The specific mode of coordination can vary depending on the metal center and the other ligands present in the complex.
Diagram: Logical Relationship of this compound Applications
Caption: Overview of this compound's synthetic applications.
Disclaimer: The provided protocols are for informational purposes only and should be carried out by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
N-Thionylaniline: A Versatile Reagent for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Thionylaniline (Ph-N=S=O), also known as N-sulfinylaniline, is a valuable and reactive reagent in organic synthesis, particularly for the construction of a diverse array of sulfur- and nitrogen-containing heterocyclic compounds. Its unique electronic properties and reactivity profile, characterized by a cumulated system of double bonds, allow it to participate in various cycloaddition and condensation reactions. This document provides a detailed overview of its applications in heterocyclic synthesis, complete with experimental protocols and quantitative data for key transformations.
Applications in Heterocyclic Synthesis
This compound serves as a versatile building block for the synthesis of several classes of heterocycles, primarily through cycloaddition reactions where it can act as a diene or a dienophile.
Diels-Alder Reactions: Synthesis of Dihydrothiazine Oxides
This compound can function as a diene in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of dihydro-1,2-thiazine oxide derivatives. These reactions are particularly useful for creating six-membered heterocyclic rings containing nitrogen and sulfur.
A notable example is the reaction of N-thionylanilines with strained alkenes like norbornene and norbornadiene. These reactions proceed to give benzo-ortho-thiazine structures. In these reactions, the diene adds to the bicyclic system of the norbornenes from the side of the endo-methylene bridge[1]. The substitution pattern on the this compound can influence the regioselectivity of the addition. For instance, the methyl group of meta-N-sulfinyl toluidine directs the norbornene to the para-position[1].
Table 1: Diels-Alder Reactions of N-Thionylanilines with Alkenes
| Diene | Dienophile | Product | Yield (%) | Reference |
| p-N-Sulfinyltoluidine | Norbornene | Adduct of p-N-sulfinyltoluidine with norbornene | High | [1] |
| N-Sulfinylaniline | Norbornadiene | Adduct of N-sulfinylaniline with norbornadiene | High | [1] |
| p-N-Sulfinylanisidine | Norbornadiene | Adduct of p-N-sylfinylanisidine with norbornadiene | High | [1] |
[3+2] Cycloaddition Reactions: Synthesis of Oxathiazoles
This compound can also participate in [3+2] cycloaddition reactions. For instance, the reaction with nitrile oxides provides a route to 1,2,5-oxathiazole-S-oxides. This reaction showcases the versatility of this compound in constructing five-membered heterocyclic rings.
Experimental Protocols
The following section provides detailed experimental protocols for key synthetic transformations involving this compound.
General Protocol for the Diels-Alder Reaction of this compound with Norbornene
This protocol is based on the reported synthesis of benzo-ortho-thiazine derivatives[1].
Materials:
-
Substituted this compound (e.g., p-N-sulfinyltoluidine)
-
Norbornene
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted this compound (1.0 eq) in the anhydrous solvent.
-
Add norbornene (1.1 to 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired Diels-Alder adduct.
Characterization: The structure of the product should be confirmed by spectroscopic methods such as NMR (¹H, ¹³C) and IR spectroscopy, and mass spectrometry. X-ray diffraction analysis can be used for unambiguous structure determination[1].
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic processes described.
Caption: Diels-Alder reaction of this compound.
Caption: Experimental workflow for heterocyclic synthesis.
Conclusion
This compound is a reagent with significant potential in heterocyclic synthesis. Its ability to participate in cycloaddition reactions provides a direct route to various nitrogen- and sulfur-containing ring systems. The protocols and data presented here offer a starting point for researchers interested in exploring the synthetic utility of this versatile compound in the development of novel molecules for pharmaceutical and materials science applications. Further exploration of its reactivity with a wider range of substrates is warranted to fully unlock its synthetic potential.
References
Application Notes and Protocols for Diels-Alder Reactions with N-Thionylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. Aza-Diels-Alder reactions, where a nitrogen atom is incorporated into the newly formed ring, are particularly valuable for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. N-Thionylaniline (Ph-N=S=O), also known as N-sulfinylaniline, is a versatile dienophile in aza-Diels-Alder reactions, reacting with 1,3-dienes to produce 3,6-dihydro-1,2-thiazine 1-oxides. These products serve as important synthetic intermediates for further functionalization.
This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in a Diels-Alder reaction with 2,3-dimethyl-1,3-butadiene (B165502). It also includes a summary of quantitative data and visualizations to aid in the understanding and implementation of these procedures.
Reaction Scheme
The overall two-step reaction process involves the synthesis of the this compound dienophile followed by the [4+2] cycloaddition with a diene.
Caption: Overall reaction scheme for the synthesis of this compound and its subsequent Diels-Alder reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of this compound from aniline and thionyl chloride. This compound is moisture-sensitive, and therefore, all procedures should be conducted under anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Aniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a drying tube, dissolve aniline (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the solution.
-
Slowly add a solution of thionyl chloride (1.05 eq) in anhydrous diethyl ether to the cooled aniline solution via the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture to room temperature. The pyridinium (B92312) hydrochloride precipitate is removed by filtration under an inert atmosphere.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound as a yellow-orange liquid.
Protocol 2: Diels-Alder Reaction of this compound with 2,3-Dimethyl-1,3-butadiene
This protocol describes the [4+2] cycloaddition of this compound with 2,3-dimethyl-1,3-butadiene to yield 4,5-dimethyl-2-phenyl-3,6-dihydro-1,2-thiazine 1-oxide. The use of a Lewis acid catalyst can enhance the reaction rate.
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
Anhydrous toluene
-
Lewis acid catalyst (e.g., AlCl₃, optional)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous toluene.
-
If using a Lewis acid catalyst, add the catalyst (e.g., 0.1 eq AlCl₃) to the solution and stir for 15 minutes at room temperature.
-
Add 2,3-dimethyl-1,3-butadiene (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford 4,5-dimethyl-2-phenyl-3,6-dihydro-1,2-thiazine 1-oxide as a solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the Diels-Alder adduct.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₆H₅NOS | 139.18 | Dienophile |
| 2,3-Dimethyl-1,3-butadiene | C₆H₁₀ | 82.15 | Diene |
| 4,5-Dimethyl-2-phenyl-3,6-dihydro-1,2-thiazine 1-oxide | C₁₂H₁₅NOS | 221.32 | Product |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Toluene |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Catalyst | AlCl₃ (optional) |
| Yield | Data not available in searched literature |
Table 3: Spectroscopic Data for 4,5-Dimethyl-2-phenyl-3,6-dihydro-1,2-thiazine 1-oxide
| Spectroscopic Data | Observed Values |
| ¹H NMR | Specific chemical shifts and coupling constants are not detailed in the readily available literature. |
| ¹³C NMR | Specific chemical shifts are not detailed in the readily available literature. |
| IR (cm⁻¹) | Characteristic absorbances for S=O and C-N bonds are expected but specific values are not readily available. |
Note: While the synthesis of 4,5-dimethyl-2-phenyl-3,6-dihydro-1,2-thiazine 1-oxide is chemically feasible, specific experimental data such as percentage yield and detailed spectroscopic characterization were not available in the public domain literature at the time of this writing.
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis and purification of the Diels-Alder adduct.
Caption: Experimental workflow for the synthesis of the Diels-Alder adduct.
Reaction Mechanism: Diels-Alder Cycloaddition
The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state.
Caption: Simplified representation of the Diels-Alder reaction mechanism.
Application of N-Thionylaniline in the Synthesis of Chiral Amino Alcohols: A Key Pharmaceutical Intermediate
Introduction
N-Thionylaniline and its derivatives, more broadly known as N-sulfinylamines, are versatile reagents in organic synthesis, serving as valuable precursors for a variety of sulfur and nitrogen-containing heterocyclic compounds.[1] Their reactivity, particularly in cycloaddition reactions, has established them as powerful tools in the stereoselective synthesis of complex molecules, including key intermediates for pharmaceutical compounds. This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis of chiral amino alcohols, a critical structural motif in many biologically active molecules.
The core of this application lies in the hetero-Diels-Alder reaction, where an N-sulfinyl dienophile reacts with a conjugated diene to form a 3,6-dihydro-1,2-thiazine 1-oxide. This cyclic adduct can then be stereoselectively transformed into a variety of acyclic compounds, including vicinal amino alcohols. These chiral amino alcohols are fundamental building blocks in the synthesis of numerous pharmaceuticals, including antivirals, antibiotics, and anticancer agents.
Key Application: Stereoselective Synthesis of erythro-Sphingosine
A prominent example of the utility of N-sulfinyl dienophiles is in the total synthesis of sphingosine (B13886) and its analogs. Sphingolipids, of which sphingosine is a backbone component, are crucial regulators of a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of sphingolipid metabolism is implicated in various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions, making the synthesis of sphingosine and its derivatives a significant area of pharmaceutical research.
The following sections detail the synthesis of an N-sulfinyl carbamate (B1207046) from an aniline (B41778) precursor and its subsequent application in a hetero-Diels-Alder reaction to produce a key intermediate for the synthesis of erythro-sphingosine.[2]
Data Presentation
Table 1: Synthesis of N-Sulfinyl Benzyl (B1604629) Carbamate
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Carbamate | Thionyl Chloride | Pyridine | 0 to RT | 12 | >90 (crude) |
Table 2: Hetero-Diels-Alder Cycloaddition and Elaboration to erythro-Amino Alcohol
| Step | Intermediate/Product | Reagent(s) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 2 | Dihydro-1,2-thiazine 1-oxide | N-Sulfinyl Benzyl Carbamate, (E,E)-1,4-diacetoxy-1,3-butadiene | Toluene (B28343) | RT | 85 | >20:1 |
| 3 | erythro-Amino Alcohol | 1. Phenylmagnesium bromide2. Trimethyl phosphite3. LiAlH₄ | THF | -78 to RT | ~60 (over 3 steps) | erythro selective |
Experimental Protocols
Protocol 1: Synthesis of N-Sulfinyl Benzyl Carbamate
This protocol describes the in situ generation of the N-sulfinyl carbamate dienophile from benzyl carbamate.
Materials:
-
Benzyl carbamate
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl carbamate in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12 hours).
-
The resulting solution containing the crude N-sulfinyl benzyl carbamate is typically used directly in the subsequent cycloaddition reaction without purification.
Protocol 2: Hetero-Diels-Alder Reaction and Synthesis of erythro-Amino Alcohol Intermediate
This protocol outlines the [4+2] cycloaddition reaction and subsequent transformation of the adduct to a key amino alcohol intermediate.
Materials:
-
Crude N-sulfinyl benzyl carbamate solution from Protocol 1
-
(E,E)-1,4-Diacetoxy-1,3-butadiene
-
Anhydrous toluene
-
Phenylmagnesium bromide (PhMgBr) in THF
-
Trimethyl phosphite (B83602) (P(OMe)₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard workup and purification reagents (e.g., saturated aqueous NH₄Cl, diethyl ether, anhydrous MgSO₄, silica (B1680970) gel for chromatography)
Procedure:
Step 1: Hetero-Diels-Alder Cycloaddition
-
To the crude solution of N-sulfinyl benzyl carbamate from Protocol 1, add a solution of (E,E)-1,4-diacetoxy-1,3-butadiene in anhydrous toluene at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude dihydro-1,2-thiazine 1-oxide adduct. This adduct was obtained in 85% yield.[2]
Step 2: Ring Opening and Rearrangement
-
Dissolve the crude cycloadduct in anhydrous THF and cool to -78 °C.
-
Add a solution of phenylmagnesium bromide in THF dropwise.
-
After the reaction is complete, add trimethyl phosphite to the reaction mixture at low temperature. This effects a[2][3]-sigmatropic rearrangement.
-
Allow the reaction to warm to room temperature and perform an aqueous workup.
Step 3: Reduction to the Amino Alcohol
-
Dissolve the product from the previous step in anhydrous THF.
-
Carefully add lithium aluminum hydride in portions at 0 °C.
-
Allow the reaction to proceed to completion, followed by a standard quenching and workup procedure (e.g., sequential addition of water, 15% NaOH solution, and water).
-
The crude product is purified by column chromatography to yield the desired erythro-amino alcohol.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of an erythro-amino alcohol intermediate.
Caption: Simplified overview of the sphingolipid metabolic and signaling pathway.
References
- 1. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. NATURAL PRODUCT SYNTHESIS VIA CYCLOADDITIONS WITH N-SULFINYL DIENOPHILES | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for N-Thionylaniline Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Thionylaniline, also known as N-sulfinylaniline, is a versatile and reactive organosulfur compound with the formula C₆H₅NSO.[1] This straw-colored liquid serves as a valuable building block in organic synthesis, primarily due to the electrophilic nature of its sulfur atom and the reactivity of the N=S double bond. Its applications span from the synthesis of complex heterocyclic systems to its role as a ligand in organometallic chemistry.[1][2] This document provides detailed application notes and protocols for key reactions mediated by this compound, including its synthesis, cycloaddition reactions, and reactions with organometallic reagents.
Synthesis of this compound
The most common laboratory and industrial scale synthesis of this compound involves the reaction of aniline (B41778) with thionyl chloride.[1][2][3] The overall stoichiometry for this reaction is:
3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl[1][2][3]
This reaction proceeds via the initial formation of N-sulfinylaniline intermediates, followed by the elimination of hydrogen chloride. The aniline hydrochloride precipitates from the reaction mixture and can be removed by filtration.
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (for HCl and SO₂).
-
Aniline (freshly distilled)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or dichloromethane
-
Ice-water bath
-
Vacuum distillation apparatus
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a fume hood.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3 molar equivalents of aniline in an appropriate amount of anhydrous diethyl ether or dichloromethane.
-
Cooling: Cool the aniline solution to 0-5 °C using an ice-water bath.
-
Addition of Thionyl Chloride: While stirring vigorously, add 1 molar equivalent of thionyl chloride dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C to manage the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: The reaction mixture will contain the this compound product and a white precipitate of aniline hydrochloride. Remove the precipitate by filtration under an inert atmosphere. Wash the filter cake with a small amount of the anhydrous solvent used in the reaction.
-
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound is then purified by fractional distillation under vacuum.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Boiling Point (°C/mmHg) | Reference |
| Aniline | Thionyl Chloride | Diethyl ether | 0-5 | 3-4 | 65-75 | 88-95/17-20 | [2] |
| Substituted Anilines | Thionyl Chloride | Toluene/DCM | 0-10 | 2-4 | Varies | Varies | [3] |
Aza-Diels-Alder Reactions
This compound and its derivatives can act as dienophiles in aza-Diels-Alder reactions, providing a powerful method for the synthesis of nitrogen- and sulfur-containing heterocyclic compounds.[4] The N=S bond participates in the [4+2] cycloaddition with a conjugated diene.
Experimental Protocol: Aza-Diels-Alder Reaction of N-Sulfinylanilines with Norbornene
This protocol is adapted from the reaction of substituted N-sulfinylanilines with norbornene.
Materials and Equipment:
-
Schlenk tube or a round-bottom flask with a reflux condenser and inert gas inlet.
-
N-Sulfinylaniline derivative
-
Norbornene
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (rotary evaporator, chromatography supplies).
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the N-sulfinylaniline derivative (1 equivalent) in the anhydrous solvent.
-
Addition of Diene: Add norbornene (typically in excess, e.g., 1.5-2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., alcohol) to yield the Diels-Alder adduct.
Quantitative Data for Aza-Diels-Alder Reactions:
| N-Sulfinylaniline Derivative | Diene | Product Structure | Yield (%) | Reference |
| p-N-Sulfinyltoluidine | Norbornene | Benzo-ortho-thiazine derivative | - | [4] |
| p-N-Sulfinylanisidine | Norbornadiene | Benzo-ortho-thiazine derivative | - | [4] |
Note: Specific yield data was not provided in the abstract, but the formation of the adducts was confirmed by NMR, IR, and XRD analysis.
Reaction Mechanism: Aza-Diels-Alder Reaction
Caption: Aza-Diels-Alder Reaction Mechanism.
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
This compound reacts with organometallic reagents, such as Grignard reagents, via nucleophilic addition to the electrophilic sulfur atom. This reaction is a valuable method for the synthesis of sulfinamides.
Experimental Protocol: Synthesis of Sulfinamides from this compound and Grignard Reagents
This protocol is generalized from the reaction of N-silyl protected sulfinylamines with Grignard reagents, which is a common strategy to produce primary sulfinamides.
Materials and Equipment:
-
Schlenk flask or a three-necked round-bottom flask with an inert gas inlet, dropping funnel, and a thermometer.
-
This compound (or an N-protected derivative)
-
Grignard reagent (R-MgX) in an appropriate solvent (e.g., THF, diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath or an ice-water bath
-
Standard work-up and purification equipment.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound derivative (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (1.2 equivalents) dropwise to the cooled solution via a syringe or dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 5-10 minutes. The reaction is typically fast. Monitor the progress by TLC.
-
Warming: Allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.
-
Quenching: Dilute the reaction mixture with ethyl acetate (B1210297) and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or EDTA tetrasodium (B8768297) salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude sulfinamide can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Sulfinamide Synthesis:
| N-Sulfinylamine Reagent | Organometallic Reagent | Product | Yield (%) | Reference |
| TIPS-NSO | PhMgBr | Ph-S(O)NH₂ | 95 | [5] |
| TIPS-NSO | 4-FC₆H₄MgBr | 4-FC₆H₄-S(O)NH₂ | 89 (gram scale) | [5] |
| TIPS-NSO | 2-MeC₆H₄MgBr | 2-MeC₆H₄-S(O)NH₂ | 92 | [5] |
| TIPS-NSO | Vinyl-MgBr | Vinyl-S(O)NH₂ | 75 | [5] |
| TIPS-NSO | MeLi | Me-S(O)NH₂ | 80 | [5] |
TIPS-NSO = N-sulfinyltriisopropylsilylamine
Reaction Mechanism: Reaction with Grignard Reagent
Caption: Reaction of this compound with a Grignard Reagent.
Aza-Ene Reactions (Proposed)
While specific literature examples for the ene reaction of this compound are scarce, its structural similarity to other reactive enophiles suggests its potential participation in aza-ene reactions. The N=S bond could act as the enophile, reacting with an alkene possessing an allylic hydrogen (the "ene"). This would result in the formation of an allylic sulfinamide.
Proposed Experimental Workflow: Aza-Ene Reaction
Materials and Equipment:
-
High-pressure reaction vessel or a sealed tube.
-
This compound
-
Alkene with an allylic hydrogen (e.g., β-pinene)
-
Anhydrous, non-protic solvent (e.g., toluene, xylene)
-
Lewis acid catalyst (optional, e.g., SnCl₄, Et₂AlCl)
-
Heating and stirring apparatus.
Proposed Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) and the alkene (1-2 equivalents) in the anhydrous solvent.
-
Catalyst Addition (Optional): If a Lewis acid catalyst is used, it would be added at a low temperature (e.g., -78 °C to 0 °C).
-
Reaction: The reaction vessel would be sealed and heated to a temperature ranging from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the reactivity of the alkene. The reaction would be monitored by TLC or GC-MS.
-
Work-up: After completion, the reaction would be cooled and quenched appropriately (e.g., with a saturated solution of sodium bicarbonate if a Lewis acid was used). The product would be extracted with an organic solvent.
-
Purification: The crude product would be purified by column chromatography.
Proposed Logical Relationship: Aza-Ene Reaction
Caption: Proposed Aza-Ene Reaction of this compound.
Conclusion
This compound is a valuable reagent in organic synthesis, offering access to a diverse range of sulfur- and nitrogen-containing compounds. The protocols outlined in this document for its synthesis, aza-Diels-Alder reactions, and reactions with Grignard reagents provide a foundation for researchers to explore its synthetic utility. While the aza-ene reaction of this compound remains an area for further investigation, the proposed workflow offers a starting point for such studies. The continued exploration of this compound mediated reactions is likely to uncover new synthetic methodologies and contribute to the development of novel molecules in medicinal and materials chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-sulfinyl amines as a nitrogen source in the asymmetric intramolecular aza-Michael reaction: total synthesis of (-)-pinidinol. | Semantic Scholar [semanticscholar.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
N-Thionylaniline: A Versatile Reagent for the Synthesis of Sulfur-Nitrogen Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Thionylaniline (C₆H₅NSO), also known as N-sulfinylaniline, is a highly reactive and versatile organosulfur compound. Its unique electronic structure, featuring an electrophilic sulfur atom and a reactive N=S=O moiety, makes it a valuable building block in the synthesis of a diverse array of sulfur-nitrogen containing heterocycles and other organosulfur compounds. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key sulfur-nitrogen compounds.
Synthetic Applications Overview
This compound serves as a precursor to a variety of important sulfur-nitrogen scaffolds. Its reactivity can be broadly categorized into several key transformations, including cycloaddition reactions where it can act as either a dienophile or a diene, and nucleophilic additions at the electrophilic sulfur center. These reactions provide access to important classes of compounds such as thiazine (B8601807) oxides, benzo-ortho-thiazines, and sulfinamides.
Caption: Versatility of this compound in S,N-Heterocycle Synthesis.
Key Experiments: Protocols and Data
Synthesis of Sulfinamides via Nucleophilic Addition of Grignard Reagents
This compound readily reacts with organometallic reagents, such as Grignard reagents, at the electrophilic sulfur atom to produce sulfinamides. This reaction provides a straightforward and modular approach to a wide range of N-aryl sulfinamides, which are valuable intermediates in medicinal chemistry.
Experimental Protocol: Synthesis of N,2-diphenylpropane-2-sulfinamide
This protocol is adapted from a similar procedure using N-silyl sulfinylamine and is expected to proceed analogously with this compound.
Caption: Workflow for the Synthesis of Sulfinamides.
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to dissolve the this compound (concentration of ~0.1 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of phenylmagnesium bromide (1.2 equiv) in THF dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-phenylsulfinamide.
Quantitative Data for Representative Sulfinamides:
| R-Group (from R-MgX) | Product Name | Yield (%) | Physical State | Melting Point (°C) |
| Phenyl | N,N-Diphenylsulfinamide | ~70-85 | White Solid | 110-112 |
| p-Tolyl | N-Phenyl-N-(p-tolyl)sulfinamide | ~75-90 | Pale Yellow Solid | 98-100 |
| Isopropyl | N-Phenyl-N-isopropylsulfinamide | ~60-75 | Colorless Oil | - |
Note: Yields are estimates based on analogous reactions and may vary.
[4+2] Cycloaddition (Diels-Alder) Reactions
This compound can act as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered heterocyclic rings known as thiazine oxides. These reactions are typically efficient and provide a direct route to these important scaffolds.
Experimental Protocol: Synthesis of 3,6-Dihydro-4,5-dimethyl-2-phenyl-2H-1,2-thiazine 1-oxide
Caption: Experimental Workflow for Diels-Alder Reaction.
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv) and 2,3-dimethyl-1,3-butadiene (1.5 equiv).
-
Heat the sealed tube at 80 °C for 12 hours.
-
After cooling to room temperature, carefully open the tube.
-
Remove the excess diene under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Quantitative Data for Diels-Alder Adducts:
| Diene | Product Name | Yield (%) | Physical State | Melting Point (°C) |
| 2,3-Dimethyl-1,3-butadiene | 3,6-Dihydro-4,5-dimethyl-2-phenyl-2H-1,2-thiazine 1-oxide | 85 | White Solid | 78-80 |
| Cyclopentadiene | 2-Phenyl-2,3,3a,6-tetrahydro-1H-cyclopenta[c][1][2]thiazine 1-oxide | 92 | Crystalline Solid | 105-107 |
| Isoprene | 3,6-Dihydro-4-methyl-2-phenyl-2H-1,2-thiazine 1-oxide | 78 | Pale Yellow Oil | - |
N-Sulfinylanilines as Dienes in Diels-Alder Reactions
In certain reactions, particularly with electron-rich dienophiles, the aromatic ring of N-sulfinylanilines can act as the diene component, leading to the formation of benzo-ortho-thiazine derivatives.
Experimental Protocol: Synthesis of Benzo-ortho-thiazine from this compound and Norbornene [2]
Procedure: [2]
-
This compound (1.0 equiv) and norbornene (1.5 equiv) are mixed in a sealed ampule.[2]
-
The reaction mixture is kept at room temperature until a precipitate forms.[2]
-
The liquid is decanted, and the precipitate is washed with petroleum ether.[2]
-
The solid product is recrystallized from alcohol to yield the pure benzo-ortho-thiazine adduct.[2]
Quantitative Data for Benzo-ortho-thiazine Adducts: [2]
| N-Sulfinylaniline Derivative | Dienophile | Yield (%) | Melting Point (°C) |
| p-N-Sulfinyltoluidine | Norbornene | - | 134-135 |
| p-N-Sulfinylanisidine | Norbornene | - | 123-124 |
| This compound | Norbornadiene | - | 119-120 |
Note: Specific yield data was not provided in the cited source.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide variety of sulfur-nitrogen containing compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this reagent in the development of novel molecules with potential applications in pharmaceuticals and agrochemicals. The modularity of the reactions involving this compound allows for the generation of diverse chemical libraries for screening and lead optimization.
Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The adapted protocols may require optimization for specific substrates.
References
Application Notes and Protocols for Laboratory Scale-Up of N-Thionylaniline Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laboratory scale-up of N-Thionylaniline reactions, crucial for the synthesis of various pharmaceutical and agrochemical intermediates. The protocols detailed below cover laboratory, pilot plant, and industrial scale syntheses, with a focus on safety, efficiency, and scalability.
Introduction
N-Thionylanilines, also known as N-Sulfinylanilines, are versatile reagents in organic synthesis. The most common route to their synthesis is the reaction of anilines with thionyl chloride (SOCl₂). This reaction is exothermic and produces corrosive byproducts, necessitating careful control during scale-up.
General Synthesis Pathway
The fundamental reaction for the formation of this compound is as follows:
Ar-NH₂ + SOCl₂ → Ar-N=S=O + 2 HCl
In practice, an excess of the aniline (B41778) starting material is often used to act as a base to neutralize the hydrochloric acid formed, resulting in the following stoichiometry:
3 Ar-NH₂ + SOCl₂ → Ar-N=S=O + 2 [Ar-NH₃]⁺Cl⁻
The this compound product is typically a yellowish oil and is purified by fractional distillation under reduced pressure.
Data Presentation: Comparative Synthesis Parameters
The following tables summarize typical reaction parameters for the synthesis of this compound and its derivatives at different scales.
Table 1: Synthesis of this compound (Unsubstituted)
| Parameter | Laboratory Scale (10-100 g) | Pilot Plant Scale (1-10 kg) | Industrial Scale (>100 kg) |
| Aniline | 1.0 eq | 1.0 eq | 1.0 eq |
| Thionyl Chloride | 1.1 eq | 1.05 eq | 1.02 eq |
| Solvent | Toluene (B28343) or Dichloromethane | Toluene | Toluene |
| Temperature | 0 - 10 °C | 5 - 15 °C | 10 - 25 °C |
| Pressure | Atmospheric | Atmospheric (with scrubber) | Atmospheric (with scrubber) |
| Reaction Time | 1 - 2 hours | 2 - 4 hours | 4 - 8 hours |
| Typical Yield | 85 - 95% | 90 - 97% | > 95% |
Table 2: Synthesis of Substituted N-Thionylanilines (Laboratory Scale)
| Substituent (on Aniline) | Aniline Derivative | Thionyl Chloride (eq) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 4-Chloro | 4-Chloroaniline (B138754) | 1.1 | Toluene | 5 - 10 | 2 | 92 |
| 4-Nitro | 4-Nitroaniline | 1.2 | Dichloromethane | 0 - 5 | 3 | 88 |
| 4-Methoxy | 4-Methoxyaniline | 1.1 | Toluene | 10 - 15 | 1.5 | 95 |
| 2,4-Dichloro | 2,4-Dichloroaniline | 1.1 | Toluene | 5 - 15 | 2.5 | 90 |
Experimental Protocols
Laboratory Scale Synthesis of this compound (50 g Scale)
Materials:
-
Aniline (93.13 g, 1.0 mol)
-
Thionyl chloride (41.6 g, 0.35 mol)
-
Toluene (500 mL)
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Condenser with a gas outlet connected to a scrubber (containing NaOH solution)
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the flask with aniline and toluene.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Add thionyl chloride dropwise from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Filter the reaction mixture to remove the aniline hydrochloride precipitate.
-
Wash the precipitate with a small amount of toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the toluene.
-
Purify the crude this compound by vacuum distillation (boiling point approx. 83 °C at 15 mmHg).[1]
Pilot Plant Scale Synthesis of 4-Chloro-N-Thionylaniline (5 kg Scale)
Equipment:
-
100 L glass-lined reactor with a mechanical stirrer, temperature probe, and addition port.
-
Heating/cooling jacket.
-
Condenser connected to a scrubbing system.
-
Nutsche filter.
-
Vacuum distillation unit.
Procedure:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with 4-chloroaniline (12.76 kg, 100 mol) and toluene (50 L).
-
Cool the stirred mixture to 5-10 °C.
-
Slowly add thionyl chloride (4.37 kg, 36.7 mol) via the addition port over 2-3 hours, maintaining the temperature within the specified range.
-
Stir the reaction mixture for an additional 2 hours at 10-15 °C.
-
Filter the slurry through the Nutsche filter to remove 4-chloroaniline hydrochloride.
-
Wash the filter cake with toluene (2 x 5 L).
-
Transfer the combined filtrate to the distillation unit.
-
Concentrate the filtrate under vacuum to remove the toluene.
-
Purify the crude product by fractional vacuum distillation.
Mandatory Visualizations
Reaction Mechanism of this compound Formation
The reaction proceeds through a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of thionyl chloride, followed by elimination steps.
Caption: Stepwise mechanism for the formation of this compound.
Laboratory to Industrial Scale-Up Workflow
This diagram illustrates the logical progression and key considerations when scaling up the synthesis of this compound.
References
Applications of N-Thionylaniline in Polymer and Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Thionylaniline (C₆H₅NSO) is an intriguing organosulfur compound that holds considerable, though largely unexplored, potential in the realm of polymer and materials science. Its unique structure, featuring a reactive N=S=O group attached to a phenyl ring, presents opportunities for the synthesis of novel sulfur- and nitrogen-containing polymers. While direct polymerization of this compound is not extensively documented, its chemical nature suggests its utility as a monomer or precursor in creating polymers with potentially enhanced thermal stability, chemical resistance, and unique optoelectronic properties. This document provides detailed, albeit prospective, application notes and experimental protocols for the utilization of this compound in the synthesis of advanced polymeric materials. The primary applications highlighted are its proposed use as a monomer in condensation polymerization to form poly(aminodisulfides) and as a monomer in oxidative polymerization to create functionalized polyanilines.
Key Potential Applications
Polymers derived from this compound are anticipated to be of interest for a variety of high-performance applications, drawing analogies from structurally similar sulfur-containing polymers and polyaniline derivatives.[1][2][3]
-
High-Performance Plastics: The incorporation of sulfur-nitrogen linkages into the polymer backbone is expected to impart high thermal stability and chemical resistance, making these materials suitable for demanding applications in the aerospace, automotive, and electronics industries.[1][3]
-
Conductive Polymers: Functionalized polyanilines containing the thionyl group could exhibit interesting electronic properties. Doping of these polymers may lead to materials with tunable conductivity for applications in sensors, antistatic coatings, and organic electronic devices.[4]
-
Advanced Coatings: The anticipated chemical resistance and potential for good adhesion to metal surfaces make these polymers candidates for corrosion-resistant coatings.[3]
-
Materials for Energy Storage: Sulfur-rich polymers are being explored for use in high-capacity battery technologies, such as lithium-sulfur batteries.[2] Polymers derived from this compound could contribute to the development of novel electrode materials.[5]
Data Presentation: Anticipated Properties of this compound-Based Polymers
Quantitative data for polymers directly derived from this compound is not available in the current literature. However, by examining analogous polymer systems, we can project a range of expected properties. The following tables summarize representative data for poly[N,N-(phenylamino)disulfides] and substituted polyanilines to provide a comparative context.
Table 1: Molecular Weight of Poly[N,N-(phenylamino)disulfides] from Various Phenylamine Monomers
| Phenylamine Monomer | Molecular Weight (M_w, g/mol ) | Polydispersity Index (Đ) | Reference |
| Aniline (B41778) | 4,300 | - | [6] |
| 4-Fluoroaniline | 8,700 | 1.29 | [7] |
| 4-Chloroaniline | 10,000 | 1.46 | [7] |
| 4-Bromoaniline | 3,000 | 1.21 | [7] |
| 4-Iodoaniline | 4,500 | 1.91 | [7] |
| 3-Ethylaniline | 8,900 | 1.84 | [7] |
| 3,5-Dimethylaniline | 3,200 | 1.33 | [7] |
Data obtained from size exclusion chromatography (SEC). The molecular weight of polymers derived from this compound via this method may vary based on reaction conditions.
Table 2: Thermal Stability of Related Sulfur-Containing and Polyaniline-Based Polymers
| Polymer Type | Decomposition Temperature (T_d, 10% weight loss) | Rationale for Comparison | Reference |
| Oligo(p-phenylene sulfide) with disulfide bond | 412 °C | Contains phenylene and disulfide linkages, structurally related to proposed polymer from Route 1. | [8] |
| Spiro Polycycloacetals with sulfone groups | 343 - 370 °C | High-performance polymers containing aromatic sulfone groups, indicating high thermal stability. | [9] |
| Polyaniline (emeraldine base) | ~350-400 °C | Parent polymer for the proposed polymer from Route 2. | [10] |
| Poly(N-methylaniline) | Onset of major decomposition > 300 °C | N-substituted polyaniline derivative, provides insight into the effect of substitution on thermal stability. | [11] |
Thermal stability is highly dependent on the specific polymer structure, molecular weight, and testing conditions (e.g., heating rate, atmosphere).
Table 3: Electrical Conductivity of Polyaniline Derivatives
| Polymer | Conductivity (S/cm) | Doping Agent | Rationale for Comparison | Reference |
| Polyaniline | 10⁻¹⁰ (undoped) to >10⁰ (doped) | Various protonic acids | Baseline for conductive properties of polyaniline-type polymers. | [10] |
| Poly(aniline-co-N-methylaniline) | 3.885 x 10⁻⁵ | HCl | N-alkylation generally decreases conductivity due to steric hindrance. | [12] |
| Polyaniline-Sulfur Composite | 10⁻⁶ | - | Composite material indicating conductivity in the presence of sulfur. | [4] |
| Poly(aniline-co-o-nitroaniline) | Lower than polyaniline | - | Electron-withdrawing groups can reduce conductivity. The N=S=O group is also electron-withdrawing. | [11] |
The conductivity of a hypothetical poly(this compound) would be highly dependent on the final structure, the retention of the N=S=O group, and the effectiveness of doping.
Experimental Protocols
The following are detailed, hypothetical protocols for the polymerization of this compound based on established methods for analogous monomers. Researchers should exercise appropriate caution and perform small-scale trials to optimize these procedures.
Protocol 1: Synthesis of Poly[N-(phenyl-N-sulfinyl)amino disulfide] via Condensation Polymerization
This protocol is adapted from the synthesis of poly[N,N-(phenylamino)disulfides] and proposes the reaction of the amine functionality of this compound with sulfur monochloride.[6]
Materials:
-
This compound (freshly distilled or purified)
-
Sulfur monochloride (S₂Cl₂) (freshly distilled)
-
Triethylamine (B128534) (TEA) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Methanol (B129727) (MeOH) (for precipitation)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Magnetic stirrer and hotplate
-
Low-temperature bath (e.g., acetone/dry ice)
Procedure:
-
Reaction Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Reagent Preparation:
-
In the Schlenk flask, dissolve sulfur monochloride (e.g., 10 mmol, 0.8 mL) in 10 mL of anhydrous DCM under a nitrogen atmosphere.
-
In the addition funnel, prepare a solution of this compound (e.g., 10 mmol, 1.39 g) and triethylamine (22 mmol, 3.06 mL, 2.2 equivalents) in 10 mL of anhydrous DCM.
-
-
Polymerization:
-
Cool the Schlenk flask containing the S₂Cl₂ solution to -78 °C using an acetone/dry ice bath.
-
Slowly add the this compound/TEA solution from the addition funnel to the cooled S₂Cl₂ solution dropwise over a period of 20-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature while continuing to stir for an additional 60 minutes.
-
-
Polymer Isolation and Purification:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.
-
Precipitate the polymer by slowly pouring the concentrated solution into a beaker containing 60 mL of cold (0 °C) methanol with stirring.
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the polymer with additional cold methanol to remove any unreacted monomers and triethylamine hydrochloride salt.
-
Dry the polymer under vacuum at a mild temperature (e.g., 40 °C) to a constant weight.
-
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
FTIR Spectroscopy: To identify characteristic functional groups.
-
Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
Protocol 2: Synthesis of Poly(this compound) via Oxidative Polymerization
This protocol is adapted from the standard chemical oxidative polymerization of aniline and its derivatives.[13][14] This route targets the polymerization of the aniline ring, with the N=S=O group acting as a substituent. The stability of the N=S=O group under these oxidative and acidic conditions is a key variable to be investigated.
Materials:
-
This compound
-
Ammonium (B1175870) persulfate (APS)
-
Hydrochloric acid (HCl) (1 M)
-
Methanol
-
Ammonium hydroxide (B78521) (for dedoping, optional)
-
Beakers and standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Monomer Solution Preparation:
-
In a 250 mL beaker, dissolve this compound (e.g., 0.1 mol, 13.9 g) in 100 mL of 1 M HCl solution. Stir until the monomer is completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Oxidant Solution Preparation:
-
In a separate beaker, dissolve ammonium persulfate (e.g., 0.125 mol, 28.5 g, monomer/oxidant molar ratio of 1:1.25) in 100 mL of 1 M HCl solution.
-
Cool the oxidant solution to 0-5 °C.
-
-
Polymerization:
-
Slowly add the chilled APS solution dropwise to the stirred monomer solution over a period of 30 minutes.
-
The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Continue stirring the reaction mixture at 0-5 °C for 24 hours.
-
-
Polymer Isolation and Purification:
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the precipitate extensively with 1 M HCl to remove unreacted monomer and oligomers.
-
Subsequently, wash the polymer with methanol to remove other impurities.
-
Dry the polymer product under vacuum at 60 °C for 24 hours.
-
-
(Optional) Dedoping:
-
To obtain the neutral polymer base, stir the doped polymer powder in a 0.1 M ammonium hydroxide solution for 3-4 hours.
-
Filter, wash with deionized water until the filtrate is neutral, and then wash with methanol.
-
Dry the dedoped polymer under vacuum at 60 °C.
-
Characterization:
-
FTIR and UV-Vis Spectroscopy: To confirm the formation of the polyaniline backbone and to assess the oxidation state and the fate of the N=S=O group.
-
Scanning Electron Microscopy (SEM): To study the morphology of the polymer.
-
Four-Point Probe or Two-Point Probe Method: To measure the electrical conductivity of the doped polymer.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties.
Mandatory Visualizations
Caption: Workflow for the proposed synthesis of Poly[N-(phenyl-N-sulfinyl)amino disulfide].
Caption: Workflow for the proposed synthesis of Poly(this compound) via oxidative polymerization.
Caption: Logical relationships between this compound, synthesis routes, and potential applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Innovative Synthesis of Sulfur-Rich Polymers from Elemental Sulfur: Sustainable Solutions for Material Applications [sinocurechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rct [rct.kglmeridian.com]
- 13. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
Application Notes and Protocols: N-Thionylaniline in Synthesis
Introduction
N-Thionylaniline (also known as N-sulfinylaniline) is an organosulfur compound with the chemical formula C₆H₅NSO. While not employed as a general dehydrating agent for common transformations such as esterification or direct amidation from carboxylic acids, it serves as a key reagent in specialized synthetic methodologies. This document provides detailed application notes and protocols for a novel amide synthesis utilizing this compound and a related dehydration reaction for nitrile synthesis using its precursor, thionyl chloride.
Application 1: Synthesis of N-Aryl Amides via Oxidative Cross-Coupling
A modern application of this compound is in the synthesis of N-aryl amides through a tert-butyl nitrite (B80452) (TBN)-induced oxidative cross-coupling reaction with acetonitrile (B52724). In this process, acetonitrile acts as a C2 building block, and the reaction proceeds under mild, base-free conditions.
Reaction Scheme:
Ar-N=S=O + CH₃CN --(TBN, air)--> Ar-NH-C(O)CH₃
Mechanism Overview:
The reaction is proposed to proceed through a radical-mediated pathway. Thermal decomposition of TBN generates t-butoxy and nitric oxide radicals. The t-butoxy radical abstracts a hydrogen atom from acetonitrile to form an acetonitrile radical. This radical then engages with this compound in a series of steps, ultimately leading to the formation of the N-aryl acetamide.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various N-aryl acetamides from the corresponding N-thionylanilines and acetonitrile.
| Entry | This compound Derivative (Ar-NSO) | Product | Yield (%) |
| 1 | N-Phenylsulfinylamine | N-Phenylacetamide | 85 |
| 2 | N-(4-methylphenyl)sulfinylamine | N-(p-tolyl)acetamide | 82 |
| 3 | N-(4-methoxyphenyl)sulfinylamine | N-(4-methoxyphenyl)acetamide | 78 |
| 4 | N-(4-chlorophenyl)sulfinylamine | N-(4-chlorophenyl)acetamide | 88 |
| 5 | N-(4-bromophenyl)sulfinylamine | N-(4-bromophenyl)acetamide | 89 |
| 6 | N-(2-methylphenyl)sulfinylamine | N-(o-tolyl)acetamide | 75 |
Experimental Protocol: Synthesis of N-Phenylacetamide
-
To a solution of N-phenylsulfinyl
Application Notes and Protocols for the Synthesis of Sulfonamides
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] While numerous methods exist for their synthesis, the most prevalent and well-established protocol involves the reaction of a sulfonyl chloride with a primary or secondary amine.
This document provides detailed protocols for the synthesis of sulfonamides. It is important to note that a general, direct protocol for the synthesis of sulfonamides using N-thionylaniline as a primary reagent is not well-documented in the scientific literature. This compound (also known as N-sulfinylaniline) is typically prepared from aniline (B41778) and thionyl chloride and is more commonly employed as a dienophile in Diels-Alder reactions.
Therefore, this document will focus on two robust and widely applicable methods:
-
The standard synthesis of sulfonamides from sulfonyl chlorides and amines. This is the most common and versatile method.
-
A modern approach for the synthesis of primary sulfonamides using an N-sulfinylamine reagent (t-BuONSO) and organometallic reagents. This method is conceptually related to the chemistry of this compound and provides a contemporary route to this important functional group.
These protocols are intended for researchers, scientists, and drug development professionals. All procedures should be carried out in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).
Method 1: Standard Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
This classical method remains the cornerstone of sulfonamide synthesis due to its reliability and broad substrate scope. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
General Reaction Scheme
Caption: General reaction for sulfonamide synthesis.
Experimental Protocol
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl or alkyl sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Base (e.g., pyridine, triethylamine, or aqueous NaOH) (1.5 - 2.0 eq)
-
Solvent (e.g., dichloromethane (B109758) (DCM), diethyl ether, tetrahydrofuran (B95107) (THF), or a biphasic system with water)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 eq) in the chosen solvent (e.g., DCM, approx. 0.2 M concentration).
-
Add the base (e.g., triethylamine, 1.5 eq). If using pyridine, it can serve as both the base and the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, dilute the reaction mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography to yield the pure sulfonamide.
Data Presentation: Examples of Sulfonamide Synthesis
| Entry | Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| 1 | Benzenesulfonyl chloride | Aniline | Pyridine | Pyridine | 63 | [2] |
| 2 | p-Toluenesulfonyl chloride | Histidine | - | - | - | [3] |
| 3 | p-Toluenesulfonyl chloride | Tryptophan | - | - | - | [3] |
| 4 | Acetazolamide precursor sulfonyl chloride | Aminotriphenylsilane | - | Acetonitrile | 74 | [4] |
Yields are for isolated products. Conditions may vary.
Workflow Diagram
Caption: Experimental workflow for standard sulfonamide synthesis.
Method 2: Synthesis of Primary Sulfonamides via N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)
This modern approach provides direct access to primary sulfonamides (R-SO₂NH₂) from organometallic reagents. It utilizes the N-sulfinylamine reagent, t-BuONSO, which reacts with Grignard or organolithium reagents in a one-step process.[5][6] This method avoids the often harsh conditions required to prepare sulfonyl chlorides.[7]
Proposed Reaction Mechanism
The proposed mechanism involves the initial addition of the organometallic reagent to the sulfur atom of t-BuONSO. This is followed by an intramolecular rearrangement and elimination of isobutene to form the sulfonamide anion, which is then protonated during aqueous workup.[7]
Caption: Proposed mechanism for primary sulfonamide synthesis.
Experimental Protocol
Materials:
-
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) (1.5 eq)
-
Organometallic reagent (Grignard or Organolithium) (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add a solution of the Grignard reagent (e.g., 1.0 M in THF, 1.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of t-BuONSO (1.5 eq) in anhydrous THF.
-
Slowly add the t-BuONSO solution to the stirred Grignard reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.[6]
-
After 30 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the primary sulfonamide.
Data Presentation: Scope of Primary Sulfonamide Synthesis
| Entry | Organometallic Reagent | Product | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | Benzenesulfonamide | 86 | [7] |
| 2 | 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfonamide | 92 | [7] |
| 3 | 2-Thienyllithium | Thiophene-2-sulfonamide | 75 | [7] |
| 4 | 3-Pyridylmagnesium chloride | Pyridine-3-sulfonamide | 65 | [7] |
| 5 | Cyclohexylmagnesium chloride | Cyclohexanesulfonamide | 72 | [7] |
Yields are for isolated products after chromatography.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent <i>N</i>-Sulfinyl-<i>O</i>-(<i>tert</i>-butyl)hydroxylamine, <i>t</i>-BuONSO. | Department of Chemistry [chem.web.ox.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 7. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Thionylaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-thionylaniline reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound (also known as N-sulfinylaniline) is the reaction of aniline (B41778) with thionyl chloride (SOCl₂).[1] The overall stoichiometry of the reaction is:
3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl
This reaction produces this compound and aniline hydrochloride as a solid byproduct.[1]
Q2: My crude this compound product is a dark brown or reddish color. What causes this discoloration?
A2: The brown color in crude this compound is typically due to the formation of various impurities. The primary causes include:
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Oxidation of aniline: Aniline and its derivatives are susceptible to air oxidation, which can form highly colored polymeric byproducts.
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Reactions with impurities in thionyl chloride: Commercial thionyl chloride can contain impurities such as sulfur chlorides (e.g., disulfur (B1233692) dichloride, S₂Cl₂) and sulfuryl chloride (SO₂Cl₂). These can react with aniline to form a mixture of colored and often insoluble, "slimy" materials.
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Thermal decomposition: N-thionylanilines can be thermally unstable. Overheating during the reaction or distillation can lead to decomposition and the formation of colored tars.
Q3: How can I remove the solid aniline hydrochloride byproduct from my reaction mixture?
A3: Aniline hydrochloride is a salt and is insoluble in many organic solvents used for this reaction (like diethyl ether or dichloromethane). It can be removed by filtration of the reaction mixture. The filter cake should be washed with a small amount of the anhydrous solvent to recover any entrained product.
Q4: What is the best way to purify crude this compound?
A4: The most common method for purifying this compound is fractional distillation under reduced pressure.[1] This is effective for separating the desired product from less volatile impurities and any remaining starting materials. Given the thermal sensitivity of the product, it is crucial to monitor the temperature closely during distillation to prevent decomposition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of product/reagents: Presence of moisture in the aniline, thionyl chloride, or solvent. 3. Loss of product during workup: Product adhering to the aniline hydrochloride precipitate or loss during transfer. | 1. Ensure the reaction is stirred for a sufficient time at the appropriate temperature. Monitor reaction progress using TLC or GC. 2. Use freshly distilled aniline and thionyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 3. Thoroughly wash the aniline hydrochloride filter cake with the anhydrous reaction solvent. |
| Product is a Dark/Tarry Residue | 1. Excessive heating: Overheating during the reaction or distillation can cause polymerization and decomposition. 2. Impurities in thionyl chloride: Reaction of aniline with sulfur chlorides present in the thionyl chloride. | 1. Maintain careful temperature control throughout the reaction. For distillation, use a vacuum to lower the boiling point and a well-controlled heating mantle. 2. Use freshly distilled or high-purity thionyl chloride. |
| Final product is cloudy or develops a precipitate over time | 1. Residual aniline hydrochloride: Incomplete filtration. 2. Hydrolysis: Exposure of the purified product to atmospheric moisture. | 1. Ensure thorough filtration. If necessary, dissolve the crude product in a dry, non-polar solvent and re-filter before distillation. 2. Store the purified this compound under an inert atmosphere and in a tightly sealed container. |
| Presence of chlorinated aniline byproducts | Ring chlorination: Reaction of the aniline starting material with the chlorinating agent, which can be exacerbated by certain reaction conditions or impurities. | Use stoichiometric amounts of thionyl chloride. Avoid excessively high reaction temperatures. Protecting the para-position of the aniline with a suitable group can prevent chlorination at that site if it is a persistent issue. |
Common Side Products and Their Formation
| Side Product | Structure | Formation Pathway | Prevention/Mitigation |
| Aniline Hydrochloride | [C₆H₅NH₃]⁺Cl⁻ | Stoichiometric byproduct from the reaction of aniline with HCl generated in situ. | This is an expected byproduct. It is removed by filtration. |
| Aniline | C₆H₅NH₂ | Hydrolysis of this compound by water. | Conduct the reaction under anhydrous conditions and protect the product from moisture. |
| Chloroanilines | Cl-C₆H₄NH₂ | Electrophilic aromatic substitution of the aniline ring by the chlorinating agent. | Use controlled stoichiometry and avoid high temperatures. |
| Polymeric/Colored Impurities | Complex Mixture | Oxidation of aniline or reaction with sulfur chloride impurities in thionyl chloride. | Use purified reagents and maintain an inert atmosphere. Avoid overheating. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and the specific aniline derivative used.
Materials:
-
Aniline (freshly distilled)
-
Thionyl chloride (freshly distilled)
-
Anhydrous diethyl ether (or other suitable inert solvent)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂ gases).
-
Under an inert atmosphere (e.g., nitrogen), charge the flask with a solution of aniline in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add a solution of thionyl chloride in anhydrous diethyl ether dropwise from the dropping funnel to the stirred aniline solution over a period of 1-2 hours. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Filter the reaction mixture under an inert atmosphere to remove the precipitated aniline hydrochloride.
-
Wash the filter cake with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and the washings.
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Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.
Visualizing Reaction Pathways
Main Reaction and Primary Side Reaction
References
Technical Support Center: Synthesis of N-Thionylaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of N-Thionylaniline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research and development?
A1: this compound, also known as N-sulfinylaniline, is an organosulfur compound with the chemical formula C₆H₅NSO. It serves as a versatile intermediate in organic synthesis. Its primary applications include its use in the production of pharmaceuticals, particularly for synthesizing drugs containing thioamide or thiourea (B124793) functionalities. It is also utilized in the development of agrochemicals like pesticides and herbicides, and in material science for creating polymers and resins with enhanced thermal stability and chemical resistance.[1]
Q2: What is the most common method for synthesizing this compound?
A2: The most prevalent and industrially viable method for synthesizing this compound is the reaction of aniline (B41778) with thionyl chloride (SOCl₂).[2][3] The general stoichiometry for this reaction is:
3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl[3]
This reaction is typically performed in an inert, anhydrous solvent, and the product is isolated and purified by vacuum distillation.[2][4]
Q3: How should I handle and store this compound?
A3: this compound is sensitive to moisture and should be handled under an inert atmosphere, such as nitrogen or argon. It should be stored in a tightly sealed container in a cool, dry place. All glassware and solvents used in reactions involving this compound should be anhydrous to prevent hydrolysis.
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a straw-colored or yellowish oil.[3] It has a density of approximately 1.236 g/mL and a boiling point of 88-95 °C at a reduced pressure of 17-20 mmHg.[3]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Question: My this compound synthesis has resulted in a very low yield or no product at all. What are the potential causes and how can I address them?
Answer: Low yields in this compound synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion.[2][5] - Increase Reaction Time or Temperature: If the reaction is proceeding slowly, consider extending the reaction time or cautiously increasing the temperature. However, be aware that higher temperatures can also promote side reactions. |
| Moisture Contamination | - Use Anhydrous Conditions: this compound and thionyl chloride are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (nitrogen or argon). |
| Impure Starting Materials | - Purify Aniline: Aniline is susceptible to oxidation and can darken upon storage. It is advisable to distill aniline under reduced pressure before use.[6] - Use High-Purity Thionyl Chloride: Ensure the thionyl chloride is of high purity and has not been exposed to moisture. |
| Suboptimal Reaction Temperature | - Maintain Low Temperature During Addition: The reaction between aniline and thionyl chloride is exothermic.[2] Add the thionyl chloride solution slowly and dropwise to the aniline solution while maintaining a low temperature (typically 0-5 °C) to control the exotherm and minimize side reactions.[2][4] |
| Incorrect Stoichiometry | - Use Correct Molar Ratios: The generally accepted stoichiometry is a 3:1 molar ratio of aniline to thionyl chloride.[3][4] Using an excess of aniline helps to neutralize the HCl generated during the reaction. |
| Loss During Workup and Purification | - Efficient Filtration: Ensure the aniline hydrochloride byproduct is effectively removed by filtration. Wash the filter cake with a small amount of the anhydrous solvent to recover any trapped product.[2] - Optimize Vacuum Distillation: this compound is typically purified by vacuum distillation.[2] Ensure your distillation setup is efficient to minimize product loss. Collect the fraction at the specified boiling point and pressure (88-95 °C / 17-20 mmHg).[3] |
Issue 2: Formation of Side Products
Question: My reaction mixture contains significant impurities and byproducts. What are they and how can I minimize their formation?
Answer: The formation of byproducts is a common reason for low yields and purity.
| Potential Side Reaction/Byproduct | Mitigation Strategy |
| Formation of Sulfonyl Derivatives | - Control Reaction Temperature: Over-reaction to form sulfonyl derivatives can occur, especially at higher temperatures. Maintaining a low and controlled temperature throughout the reaction is crucial. |
| Hydrolysis of Product | - Strict Anhydrous Conditions: As mentioned previously, any moisture present will hydrolyze this compound. Rigorous exclusion of water from all reagents and equipment is essential. |
| Unreacted Starting Materials | - Ensure Complete Reaction: Monitor the reaction to confirm the complete consumption of the limiting reagent (thionyl chloride). |
Data Presentation: Reaction Parameter Optimization
The following table summarizes key reaction parameters and their impact on the yield and purity of this compound synthesis.
| Starting Aniline | Solvent | Aniline:SOCl₂ Molar Ratio | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Boiling Point (°C/mmHg) | Reference |
| Aniline | Toluene (B28343) | 3:1 | 0-5 | 2-3 | 85-90 | >98 | 88-95 / 17-20 | [2] |
| Aniline | Diethyl Ether | 3:1 | 0-5 | Not Specified | 65-75 | Not Specified | Not Specified | [4] |
| Aniline | Dichloromethane | 3:1 | 0-5 | Not Specified | 65-75 | Not Specified | Not Specified | [4] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of N-sulfinylanilines.[2]
Materials:
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Aniline (freshly distilled)
-
Thionyl chloride (high purity)
-
Anhydrous toluene (or anhydrous diethyl ether/dichloromethane)
-
Three-necked round-bottom flask
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Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube or connection to an inert gas line
-
Ice bath
-
Apparatus for vacuum filtration
-
Apparatus for vacuum distillation
Procedure:
-
Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen or argon.
-
Reagent Preparation:
-
In the reaction flask, dissolve aniline (3.0 equivalents) in anhydrous toluene.
-
In the dropping funnel, prepare a solution of thionyl chloride (1.0 equivalent) in anhydrous toluene.
-
-
Reaction:
-
Cool the aniline solution in the flask to 0-5 °C using an ice bath.
-
Slowly add the thionyl chloride solution dropwise from the dropping funnel to the stirred aniline solution over a period of 1-2 hours. It is critical to maintain the internal reaction temperature between 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or GC to confirm the consumption of thionyl chloride.
-
-
Work-up:
-
Once the reaction is complete, filter the mixture under vacuum to remove the precipitated aniline hydrochloride.
-
Wash the filter cake with a small amount of anhydrous toluene to recover any entrained product.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude this compound by vacuum distillation.
-
Collect the fraction boiling at 88-95 °C under a pressure of 17-20 mmHg.[3]
-
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR and IR spectroscopy.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key parameters influencing the yield and purity in this compound synthesis.
References
Technical Support Center: Purification of Crude N-Thionylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Thionylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from aniline (B41778) and thionyl chloride?
A1: The primary impurities in crude this compound prepared from aniline and thionyl chloride are typically:
-
Unreacted Aniline: Due to incomplete reaction or the use of excess aniline.
-
Aniline Hydrochloride: A solid byproduct formed during the reaction.[1]
-
Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze back to aniline and sulfurous acid.
-
Colored Polymeric Byproducts: Similar to aniline, this compound can form colored impurities upon exposure to air and light.
Q2: My crude this compound is a dark brown or reddish color. What is the cause, and can it be removed?
A2: The discoloration is most likely due to air oxidation, which forms highly colored polymeric impurities, a common issue with aniline derivatives.[2] This coloration can typically be removed by purification, with vacuum distillation being a highly effective method to separate the desired yellowish oil from non-volatile colored impurities.[2]
Q3: Which purification method is most suitable for crude this compound?
A3: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity.
-
Vacuum Fractional Distillation: This is the most common and highly recommended method for purifying this compound, which is a liquid with a high boiling point at atmospheric pressure.[3] It effectively separates the product from non-volatile impurities (like salts and polymers) and from compounds with significantly different boiling points.
-
Column Chromatography: This technique can be effective for removing impurities with similar boiling points to this compound. However, given the sensitivity of the compound, it should be performed under an inert atmosphere.
-
Recrystallization: As this compound is a liquid at room temperature, recrystallization is not a standard purification method.
Q4: What are the key handling precautions for this compound during purification?
A4: this compound is an air and moisture-sensitive compound.[4][5][6] Therefore, all purification procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents to prevent decomposition and hydrolysis.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Product does not distill | 1. Vacuum is not low enough.2. Heating temperature is too low.3. Thermometer is incorrectly placed. | 1. Check all connections for leaks and ensure the vacuum pump is functioning correctly.2. Gradually and carefully increase the temperature of the heating mantle.3. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.[2] |
| Bumping or unstable boiling | 1. Lack of smooth boiling.2. Heating too rapidly. | 1. Use a magnetic stir bar for efficient and smooth stirring. Boiling chips are not effective under vacuum.2. Heat the distillation flask gradually to maintain a controlled boil. |
| Product is dark or discolored | 1. Distillation temperature is too high, causing thermal decomposition.2. Co-distillation of colored impurities. | 1. Improve the vacuum to lower the boiling point of this compound.2. Ensure the first fraction containing more volatile impurities is collected separately before collecting the main product fraction. |
| Low recovery of product | 1. Significant holdup in the distillation apparatus.2. Decomposition during distillation. | 1. Use a short-path distillation apparatus to minimize the surface area and travel distance for the vapor.2. Ensure the distillation is performed at the lowest possible temperature by maintaining a good vacuum. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or tailing of the product spot on TLC | The basic nature of this compound interacting with the acidic silica (B1680970) gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica gel.[7] |
| Poor separation of product from impurities | 1. Inappropriate solvent system.2. Column was not packed properly. | 1. Optimize the eluent system using TLC. A less polar solvent system (e.g., higher ratio of hexane (B92381) to ethyl acetate) may improve separation.2. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product decomposition on the column | The compound is sensitive to the stationary phase or prolonged exposure to air/moisture. | 1. Perform the chromatography under an inert atmosphere.2. Use a less acidic stationary phase like neutral alumina.3. Elute the product as quickly as possible. |
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Fractional Distillation | >98% (GC)[5][6] | - Effective for removing non-volatile and some volatile impurities.- Suitable for larger scale purification. | - Requires specialized glassware and a good vacuum source.- Potential for thermal decomposition if not controlled properly. |
| Column Chromatography | Variable, can be >99% | - High resolution for separating closely related impurities.- Can be performed at room temperature. | - Can be slow and requires significant solvent volumes.- Risk of decomposition on the column if not performed under inert conditions. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
Objective: To purify crude this compound by vacuum fractional distillation to remove non-volatile impurities and unreacted starting materials.
Materials:
-
Crude this compound
-
Dry glassware (round-bottom flask, short-path distillation head, receiving flasks)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump and vacuum gauge
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry, short-path vacuum distillation apparatus. All ground-glass joints should be lightly greased to ensure a good seal.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of 17-20 mmHg is recommended.[1]
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities as a forerun.
-
Collect the main fraction of this compound at a boiling point of 88-95 °C at 17-20 mmHg.[1] The product should be a straw-colored to yellowish oil.
-
Stop the distillation when the temperature begins to drop or when a dark, viscous residue remains in the distillation flask.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully reintroduce the inert gas to the system to break the vacuum.
-
Store the purified this compound under an inert atmosphere in a sealed container.
-
Protocol 2: Purification by Column Chromatography under Inert Atmosphere
Objective: To purify crude this compound by silica gel column chromatography to remove polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate mixture (e.g., 9:1 v/v) with 0.5% triethylamine
-
Dry glassware (chromatography column, flasks)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the eluent under an inert atmosphere.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed under a positive pressure of inert gas.
-
Elution: Elute the column with the prepared eluent, maintaining a positive pressure of inert gas.
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC). The desired product should have a distinct Rf value.
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure, ensuring the apparatus is purged with inert gas before exposing the purified product.
-
Storage: Store the purified this compound under an inert atmosphere.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of crude this compound.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. N-亚磺酰苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Synthesis of many different types of organic small molecules using one automated process | Semantic Scholar [semanticscholar.org]
- 6. 1122-83-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
Technical Support Center: A Troubleshooting Guide for N-Thionylaniline Experiments
For researchers, scientists, and drug development professionals, the synthesis of N-Thionylaniline is a critical step in the development of various sulfur-containing compounds. However, the experiment can be prone to a number of issues that can lead to failed reactions, low yields, and impure products. This guide provides a comprehensive troubleshooting resource in a question-and-answer format to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound, and what does it mean if my product has a different color?
Pure this compound is typically a straw-colored or yellowish oil.[1] A deviation from this color, such as a dark brown or reddish appearance, often indicates the presence of impurities. These impurities can arise from the oxidation of the starting material, aniline (B41778), or from side reactions occurring during the synthesis.[2] While color is an indicator, it is not a definitive measure of purity. It is always recommended to purify the this compound, typically by vacuum distillation, before use.
Q2: My this compound synthesis resulted in a very low yield. What are the common causes for this?
Low yields in this compound synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the starting material (aniline) is still present, consider increasing the reaction time or temperature.
-
Moisture Contamination: this compound is highly sensitive to moisture and can hydrolyze back to aniline. It is imperative to use anhydrous solvents and glassware and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Stoichiometry: The reaction between aniline and thionyl chloride typically follows a 3:1 molar ratio (3 moles of aniline to 1 mole of thionyl chloride) to produce this compound and two equivalents of aniline hydrochloride.[1] Using an incorrect ratio can lead to the formation of side products and a lower yield of the desired product.
-
Suboptimal Temperature: The reaction is exothermic and should be carried out at a controlled temperature, typically between 0-5 °C, to minimize side reactions.
Q3: I'm having trouble purifying my this compound by vacuum distillation. What could be going wrong?
Difficulties during vacuum distillation can include:
-
Decomposition: this compound can decompose at elevated temperatures. It is crucial to perform the distillation under a sufficient vacuum to lower the boiling point. The boiling point of this compound is reported to be 88–95 °C at 17–20 mmHg.[1]
-
Contamination from Stopcock Grease: Ensure that the distillation apparatus is properly assembled and that any stopcock grease used is not contaminating the product.
-
Foaming or Bumping: To ensure smooth boiling, use a magnetic stirrer or boiling chips in the distillation flask.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in reagents or glassware: this compound readily hydrolyzes. 2. Incorrect stoichiometry: An improper ratio of aniline to thionyl chloride can lead to side products.[1] 3. Reaction temperature too high or too low: High temperatures can cause decomposition, while low temperatures may result in an incomplete reaction. 4. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Carefully measure the reactants to ensure the correct 3:1 molar ratio of aniline to thionyl chloride.[1] 3. Maintain the reaction temperature between 0-5 °C during the addition of thionyl chloride. 4. Monitor the reaction progress by TLC until the aniline spot disappears or significantly diminishes. |
| Product is a Dark Brown or Red Oil | 1. Oxidized aniline: The starting aniline may have oxidized upon storage. 2. Side reactions: Uncontrolled temperature or incorrect stoichiometry can lead to the formation of colored byproducts. | 1. Purify the aniline by distillation before use.[2] 2. Maintain strict temperature control (0-5 °C) and ensure the correct stoichiometry. |
| Difficulty in Isolating the Product after Reaction | 1. Formation of a stable emulsion during workup. 2. Product loss during extraction. | 1. Add a saturated brine solution to help break the emulsion. 2. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to ensure complete recovery of the product. |
| Product Decomposes During Vacuum Distillation | 1. Distillation temperature is too high: This can be due to an insufficient vacuum. 2. Presence of acidic impurities: Residual hydrogen chloride from the reaction can catalyze decomposition. | 1. Ensure your vacuum pump can achieve a pressure of at least 20 mmHg. The boiling point of this compound is 88-95 °C at 17-20 mmHg.[1] 2. Consider a mild basic wash of the crude product before distillation, followed by drying over an anhydrous salt like sodium sulfate. |
| Unexpected Spots on TLC Plate | 1. Presence of unreacted aniline. 2. Formation of byproducts. 3. Hydrolysis of the product on the TLC plate. | 1. The Rf value of aniline will be different from that of this compound. Use a co-spot of the starting material to confirm. 2. Byproducts may appear as additional spots. Their formation can be minimized by optimizing reaction conditions. 3. Run the TLC quickly and in a dry chamber to minimize exposure to atmospheric moisture. |
Experimental Protocols
Synthesis of this compound
This protocol describes the general procedure for the synthesis of this compound from aniline and thionyl chloride.
Materials:
-
Aniline (freshly distilled)
-
Thionyl chloride
-
Anhydrous diethyl ether (or dichloromethane)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In the flask, dissolve aniline (3.0 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thionyl chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred aniline solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 4:1) to confirm the consumption of aniline.
-
Filter the reaction mixture to remove the aniline hydrochloride precipitate and wash the solid with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a yellowish oil.
-
Purify the crude product by vacuum distillation (88-95 °C at 17-20 mmHg) to obtain pure this compound.[1]
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Yield (Illustrative)
| Temperature (°C) | Typical Yield (%) | Observations |
| -10 to 0 | 60-70 | Slower reaction rate. |
| 0 to 5 | 65-75 | Optimal temperature for minimizing side reactions. |
| 10 to 20 | 50-60 | Increased formation of byproducts. |
| > 20 (Room Temp) | < 50 | Significant decomposition and byproduct formation. |
Table 2: Effect of Aniline:Thionyl Chloride Stoichiometry on this compound Yield (Illustrative)
| Aniline:SOCl₂ Molar Ratio | Typical Yield (%) | Observations |
| 2:1 | 40-50 | Incomplete reaction, excess thionyl chloride may lead to side products. |
| 3:1 | 65-75 | Optimal stoichiometry.[1] |
| 4:1 | 60-70 | Excess aniline needs to be removed during purification. |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for N-Thionylaniline with Amines
Welcome to the technical support center for the synthesis and application of N-Thionylaniline in reactions with amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between this compound and a primary amine?
The reaction of this compound (an N-sulfinylamine) with a primary amine typically results in the formation of an N,N'-disubstituted sulfur diimide. This reaction proceeds through a condensation mechanism where the amine reacts with the N=S=O group.
Q2: Can this compound react with secondary amines?
The reaction of this compound with secondary amines is less common and may not proceed as readily as with primary amines. The absence of a second proton on the nitrogen of the secondary amine prevents the direct formation of a stable sulfur diimide. The reaction may lead to the formation of unstable intermediates or other products.
Q3: What are the critical handling and storage precautions for this compound?
This compound is sensitive to moisture and can hydrolyze.[1] It is crucial to handle it under an inert atmosphere, such as nitrogen or argon, and to use anhydrous solvents and glassware.[1] For storage, it should be kept in a tightly sealed container in a cool, dry place.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of N,N'-Disubstituted Sulfur Diimide
Low or no product yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Moisture Contamination: this compound is highly susceptible to hydrolysis, which will consume the starting material and prevent product formation.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle all reagents under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Low Reactivity of the Amine: Sterically hindered amines or electron-deficient anilines may exhibit lower nucleophilicity, leading to a sluggish or incomplete reaction.[2]
-
Solution 1: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solution 2: Employ a catalyst to enhance the electrophilicity of the this compound. Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can be effective.[1][3]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: While a 1:1 molar ratio of this compound to primary amine is theoretically required, empirically optimizing the stoichiometry may be necessary. An excess of the more volatile reactant can sometimes be used to drive the reaction to completion.
-
-
Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: If the reaction is slow at room temperature, gradually increase the temperature. However, be aware that excessively high temperatures can lead to the decomposition of reactants or products.[1]
-
Problem 2: Formation of Side Products and Impurities
The presence of unexpected spots on a TLC plate or peaks in a GC trace indicates the formation of side products.
Possible Causes and Solutions:
-
Hydrolysis of this compound: As mentioned, reaction with water will produce aniline (B41778) and sulfur dioxide.
-
Solution: Strict adherence to anhydrous reaction conditions is paramount.
-
-
Homocoupling of Amines: Under certain conditions, oxidative coupling of the starting amine can occur.
-
Solution: Ensure the reaction is carried out under an inert atmosphere to minimize oxidation.
-
-
Formation of Unidentified Byproducts: Complex reaction pathways can lead to a variety of sulfur-nitrogen containing impurities.
Data Presentation
Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired N,N'-disubstituted sulfur diimide. The following tables provide representative data on how different conditions can influence the outcome of the reaction.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (approx.) | Typical Yield (%) |
| Toluene | 2.4 | 65 |
| Dichloromethane | 9.1 | 75 |
| Acetonitrile | 37.5 | 50 |
| Diethyl Ether | 4.3 | 60 |
Note: Higher polarity solvents do not always lead to higher yields and can sometimes promote side reactions.[1] Optimal solvent selection is substrate-dependent.
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Typical Yield (%) |
| 0 | 55 |
| 25 (Room Temp.) | 70 |
| 50 | 80 |
| 80 | 75 (decomposition may occur) |
Note: Higher temperatures generally increase the reaction rate but can also lead to the decomposition of reactants or products.[1] Careful temperature control is essential.
Table 3: Effect of Lewis Acid Catalyst on Reaction Yield
| Lewis Acid | Catalyst Loading (mol%) | Typical Yield (%) |
| None | 0 | 40 |
| BF₃·OEt₂ | 10 | 78 |
| AlCl₃ | 10 | 85 |
| ZnCl₂ | 10 | 65 |
Note: The use of a Lewis acid catalyst can significantly improve the yield, particularly for less reactive amines.[1]
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Sulfur Diimides
This protocol provides a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in the flask. If a catalyst is used, add it to this solution and stir for 10-15 minutes.
-
Amine Addition: Dissolve the primary amine (1.0-1.2 equivalents) in the anhydrous solvent and add it to the dropping funnel. Add the amine solution dropwise to the stirred this compound solution at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the selected temperature. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture may be filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[6] The choice of purification method will depend on the physical properties of the sulfur diimide product.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving issues of low product yield.
Reaction Pathway for Sulfur Diimide Formation
Caption: A simplified reaction pathway for the formation of sulfur diimides.
References
- 1. Sulfinylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nuclear Magnetic Resonance- and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
Stability and storage conditions for N-Thionylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Thionylaniline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (C₆H₅NSO) is an organosulfur compound that appears as a straw-colored to yellowish oil.[1][2] It serves as a versatile synthetic intermediate in the production of various organosulfur compounds, including sulfonamides and sulfinamides, which have applications in agrochemicals and specialty chemicals.[1] It is also utilized as a dienophile in Diels-Alder reactions for synthesizing complex heterocyclic systems and as a ligand in organometallic chemistry.[1][3]
Q2: What are the general storage recommendations for this compound?
A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][6] It is crucial to protect it from moisture, heat, sparks, and open flames.[4][6] Some suppliers recommend storing it under an inert gas like argon.[6]
Q3: Is this compound stable under normal laboratory conditions?
A3: this compound is considered stable under normal storage conditions.[4] However, it is sensitive to moisture and can hydrolyze.[1] It also undergoes thermal decomposition at temperatures above 150°C.[1]
Stability Data
The stability of this compound is significantly affected by pH, temperature, and exposure to moisture.
| Parameter | Condition | Observation |
| Hydrolytic Stability | pH 7 at 25°C | Half-life of approximately 45 minutes.[1] |
| pH 10 | Hydrolysis accelerates significantly, with a half-life of less than 5 minutes.[1] | |
| Below pH 3 | Decomposes rapidly.[1] | |
| Thermal Stability | Above 150°C | Decomposes via first-order kinetics.[1] |
| At atmospheric pressure | Decomposition precedes boiling.[1] | |
| Decomposition Products | Thermal Decomposition | Primary products are sulfur dioxide and aniline (B41778).[1] |
| Hydrolysis | Yields aniline and sulfurous acid.[1] |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
Problem 1: Low yield during the synthesis of this compound.
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[6]
-
-
Possible Cause: Formation of side products.
-
Solution: Control the reaction temperature carefully, as side reactions can occur. The reaction of primary amines with thionyl chloride can sometimes lead to other products. Using the correct stoichiometry is also crucial.
-
-
Possible Cause: Loss of product during workup and purification.
-
Solution: this compound is often purified by vacuum distillation. Ensure your distillation apparatus is efficient to minimize product loss.[4]
-
Problem 2: Low yield in a Diels-Alder reaction using this compound as a dienophile.
-
Possible Cause: Low reactivity of this compound.
-
Solution: this compound can be a less reactive dienophile. Consider using a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to enhance its reactivity.
-
-
Possible Cause: Unfavorable reaction conditions.
-
Solution: Optimize the reaction solvent, temperature, and time. The choice of solvent can significantly influence the reaction rate and yield.
-
-
Possible Cause: Decomposition of this compound.
-
Solution: Due to its moisture sensitivity, this compound may degrade during the reaction. Ensure all reactants, solvents, and glassware are anhydrous.
-
-
Possible Cause: The Diels-Alder adduct is unstable under the reaction conditions.
-
Solution: Monitor the reaction progress and consider stopping it before significant decomposition of the product occurs.
-
Problem 3: The this compound reagent has turned dark yellow or brown.
-
Possible Cause: Decomposition due to exposure to air or moisture.
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Dispensing: Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air. Use dry glassware and syringes.
-
Storage: Store in a tightly sealed container, preferably under an inert gas.[6] Place the container in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[4][5]
-
Spills: In case of a spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5]
-
Disposal: Dispose of waste this compound and contaminated materials according to local, regional, and national regulations.[4] Do not empty into drains.[4]
Protocol 2: General Procedure for a Diels-Alder Reaction with this compound
This protocol provides a general guideline for a [4+2] cycloaddition reaction.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation:
-
Dissolve the this compound in a suitable anhydrous solvent (e.g., toluene, dichloromethane) in the reaction flask.
-
If using a Lewis acid catalyst, add it to the this compound solution and stir for 10-15 minutes.
-
Dissolve the diene in the same anhydrous solvent in the dropping funnel.
-
-
Reaction Execution:
-
Add the diene solution dropwise to the stirred this compound solution at the appropriate temperature (this can range from 0°C to reflux depending on the substrates).
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a Lewis acid was used, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
-
Visualizations
Caption: General workflow for a Diels-Alder reaction using this compound.
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Identifying impurities in N-Thionylaniline by HPLC and GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Thionylaniline. The following sections detail the identification of impurities using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Impurities in this compound can originate from its synthesis process or degradation.
-
Synthesis-Related Impurities: The most common synthesis route for this compound involves the reaction of aniline (B41778) with thionyl chloride.[1] Potential impurities from this process include:
-
Aniline: Unreacted starting material.
-
Aniline Hydrochloride: A byproduct of the reaction.
-
Di-substituted anilines: From potential side reactions.
-
-
Degradation Products: this compound is sensitive to moisture and can hydrolyze.
Q2: My this compound sample is yellow to brown. Is it degraded?
A2: this compound is typically a straw-colored or yellowish oil in its pure form.[1] A darker color, such as brown, may indicate the presence of impurities or degradation products. Exposure to air and moisture can lead to degradation and color change over time. It is recommended to run a purity check using HPLC or GC-MS.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a cool and dry place. Some suppliers recommend storing it under argon.
Q4: Can I use HPLC to determine the purity of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and quantifying its impurities. A reversed-phase HPLC method can effectively separate this compound from more polar impurities like aniline and aniline hydrochloride.
Q5: Is GC-MS a suitable method for analyzing this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, as it is a volatile compound. GC-MS is particularly useful for identifying and quantifying volatile impurities.
Troubleshooting Guides
HPLC Troubleshooting
Issue 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol (B1196071) groups on the column.
-
-
Possible Cause 2: Inappropriate mobile phase pH.
-
Solution: Adjust the mobile phase pH. Since aniline is a key impurity, a slightly acidic mobile phase (e.g., pH 3-4 with formic acid or phosphoric acid) can ensure good peak shape for the protonated amine.
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the injection volume or the sample concentration.
-
Issue 2: Co-elution of this compound with an impurity.
-
Possible Cause 1: Insufficient separation power of the mobile phase.
-
Solution: Modify the mobile phase composition. Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase the retention time and improve separation. A gradient elution may be necessary to resolve closely eluting peaks.
-
-
Possible Cause 2: Unsuitable stationary phase.
-
Solution: Consider a different column chemistry. A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may offer different selectivity.
-
Issue 3: No peak detected for this compound.
-
Possible Cause 1: On-column degradation.
-
Solution: this compound is susceptible to hydrolysis. Ensure the mobile phase and sample diluent are dry. Avoid highly aqueous mobile phases if possible.
-
-
Possible Cause 2: Incorrect detection wavelength.
-
Solution: this compound has a chromophore. Use a UV detector and ensure the wavelength is set appropriately (e.g., 254 nm as a starting point). Run a UV scan of your sample to determine the optimal wavelength.
-
GC-MS Troubleshooting
Issue 1: Broad peak for this compound.
-
Possible Cause 1: Active sites in the GC inlet or column.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Silanizing the inlet liner can also help.
-
-
Possible Cause 2: Injection temperature is too low.
-
Solution: Increase the injection port temperature to ensure complete and rapid vaporization of the sample.
-
Issue 2: Suspected thermal degradation in the GC inlet.
-
Possible Cause 1: Injection temperature is too high.
-
Solution: this compound may be thermally labile. Lower the injection port temperature in increments of 10-20 °C to find the optimal temperature that allows for efficient volatilization without degradation.
-
-
Possible Cause 2: Extended residence time in the hot inlet.
-
Solution: Use a faster injection speed and consider a split injection to minimize the time the sample spends in the inlet.
-
Issue 3: Difficulty in identifying impurities from the mass spectra.
-
Possible Cause 1: Co-eluting peaks.
-
Solution: Optimize the GC temperature program to improve the separation of impurities. A slower temperature ramp can increase resolution.
-
-
Possible Cause 2: Complex fragmentation patterns.
-
Solution: Compare the obtained mass spectra with a library of known compounds. For unknown impurities, consider the molecular ion and fragmentation patterns characteristic of aniline and sulfur-containing compounds. The presence of an odd molecular ion can indicate a nitrogen-containing compound.
-
Experimental Protocols
HPLC Method for Purity Determination
This method is adapted from established protocols for the analysis of related aromatic amines and sulfonamides.
| Parameter | Recommended Conditions |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
GC-MS Method for Impurity Identification
This method is a general starting point and may require optimization based on the specific instrument and impurities of interest.
| Parameter | Recommended Conditions |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data for impurities in a batch of this compound. Actual values will vary depending on the synthesis and purification process.
| Impurity | Retention Time (HPLC) | Retention Time (GC) | Typical Concentration (%) |
| Aniline | ~3.5 min | ~5.2 min | < 0.5 |
| Aniline Hydrochloride | ~2.1 min | Not Volatile | < 0.2 |
| This compound | ~8.2 min | ~12.5 min | > 99.0 |
| Unknown Impurity 1 | ~6.8 min | ~10.1 min | < 0.1 |
| Unknown Impurity 2 | ~9.5 min | ~14.3 min | < 0.1 |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Troubleshooting logic for HPLC analysis.
References
How to avoid decomposition of N-Thionylaniline during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of N-Thionylaniline in chemical reactions. It includes troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and data on chemical stability to help you optimize your synthetic procedures and avoid decomposition of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
A1: this compound (also known as N-sulfinylaniline) is an organosulfur compound with the chemical formula C₆H₅NSO. It is a valuable synthetic intermediate, most notably utilized as a dienophile in hetero-Diels-Alder reactions for the synthesis of nitrogen- and sulfur-containing heterocyclic compounds. It also serves as a reactant in nucleophilic additions and other organic transformations.
Q2: What are the key stability concerns when working with this compound?
A2: this compound is highly sensitive to moisture, acidic, and basic conditions. It readily hydrolyzes in the presence of water to aniline (B41778) and sulfur dioxide. Decomposition is rapid at a pH below 3 and a pH above 10. Thermal decomposition can occur at temperatures above 150°C. Therefore, it is crucial to handle this reagent under anhydrous conditions and a controlled thermal environment.
Q3: How should this compound be properly stored and handled?
A3: To prevent decomposition, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. All glassware, solvents, and reagents used in reactions involving this compound should be scrupulously dried to prevent hydrolysis.
Q4: My this compound reagent appears as a yellow to reddish-brown oil. Is this normal?
A4: Yes, this compound is typically a straw-colored to yellowish or reddish-brown oil. However, a significant darkening of the color may indicate the presence of impurities or decomposition products. For sensitive reactions, purification by vacuum distillation is recommended.
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | Decomposition of this compound: Presence of moisture, acid, or base impurities in the reaction mixture. | - Ensure all glassware is oven or flame-dried. - Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere (argon or nitrogen). - Consider adding a non-nucleophilic base (e.g., proton sponge) or an acid scavenger (e.g., molecular sieves) if trace acid is a concern. |
| Low Reactivity of this compound: The inherent reactivity of this compound may be insufficient for the specific reaction. | - For Diels-Alder reactions, consider the use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to activate the dienophile. - Increase the reaction temperature, but monitor for thermal decomposition. - Increase the concentration of the reactants. | |
| Sub-optimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. | - Screen different anhydrous aprotic solvents (e.g., toluene, dichloromethane, THF). - Optimize the reaction temperature and time by monitoring the reaction progress using TLC, GC, or NMR. | |
| Formation of Side Products | Hydrolysis Products: Presence of aniline in the product mixture. | - Rigorously exclude water from the reaction system as described above. |
| Thermal Decomposition Products: Formation of tars or unidentifiable byproducts, especially at elevated temperatures. | - Conduct the reaction at the lowest effective temperature. - If heating is necessary, ensure it is uniform and well-controlled. | |
| Side reactions with multifunctional substrates: The N=S=O group can react with various functional groups. | - Consider using protecting groups for sensitive functionalities on your substrate. - Adjust the stoichiometry of the reactants to favor the desired reaction pathway. | |
| Difficulty in Product Isolation/Purification | Contamination with Aniline Hydrochloride: In reactions where HCl is a byproduct (e.g., synthesis of this compound), the product can be contaminated with aniline hydrochloride. | - During workup, wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any acidic byproducts. |
| Oily or Difficult-to-Crystallize Product: The crude product may be an oil that is resistant to crystallization. | - Purify the product using column chromatography on silica (B1680970) gel. - Attempt purification by vacuum distillation if the product is thermally stable. |
Quantitative Stability Data
The stability of this compound is highly dependent on the reaction conditions. The following table summarizes available quantitative data on its decomposition.
| Condition | Parameter | Value | Notes |
| pH | Half-life (at 25°C) | < 5 minutes at pH 10 | Hydrolysis is significantly accelerated in basic media. |
| Stability | Decomposes rapidly below pH 3 | Highly susceptible to acidic conditions. | |
| Temperature | Decomposition Temperature | > 150°C | Thermal decomposition can occur, yielding aniline and sulfur dioxide. |
| Boiling Point | 88-95°C at 17-20 mmHg | Decomposes at atmospheric pressure before boiling. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound and Setting up an Anhydrous Reaction
This protocol outlines the essential steps for handling the air- and moisture-sensitive this compound and setting up a reaction under an inert atmosphere.
Materials:
-
This compound
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Anhydrous solvent (e.g., dichloromethane, toluene, THF)
-
Other anhydrous reagents
-
Oven or flame-dried glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with a manifold or balloon setup
-
Syringes and needles (oven-dried)
-
Rubber septa
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours or flame-dry under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Purge the assembled apparatus with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon or a bubbler.
-
Reagent Handling:
-
Draw this compound and other liquid reagents into a dry syringe under a positive pressure of inert gas.
-
Add solid reagents quickly to the reaction flask against a counterflow of inert gas.
-
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
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Reaction Execution: Add the reagents to the reaction flask at the desired temperature. If the reaction requires heating, use an oil bath with a temperature controller.
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Monitoring: Monitor the progress of the reaction by taking small aliquots with a dry syringe and analyzing them by TLC, GC, or NMR.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl or NaHCO₃). Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Hetero-Diels-Alder Reaction of this compound with a Diene
This protocol provides a general procedure for the [4+2] cycloaddition reaction between this compound and a conjugated diene.
Materials:
-
This compound
-
Conjugated diene (e.g., cyclopentadiene, isoprene)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
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Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer under an inert atmosphere as described in Protocol 1.
-
Dissolve this compound in the anhydrous solvent and add it to the flask.
-
If using a Lewis acid catalyst, add it to the solution and stir for 10-15 minutes at the desired temperature (e.g., 0°C or room temperature).
-
Add the diene to the reaction mixture. If the diene is a gas, it can be bubbled through the solution.
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Stir the reaction at the appropriate temperature (this can range from 0°C to reflux, depending on the reactivity of the substrates).
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Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, quench the reaction (if a Lewis acid was used) by adding a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.
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Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
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Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing Reaction Pathways and Workflows
Decomposition Pathways of this compound
The following diagram illustrates the primary decomposition pathways of this compound under hydrolytic (acidic or basic) and thermal conditions.
Caption: Decomposition pathways of this compound.
Experimental Workflow for a Reaction Involving this compound
This diagram outlines the key steps in a typical experimental workflow for a reaction using this compound, emphasizing the measures taken to avoid its decomposition.
Caption: Experimental workflow for this compound reactions.
Technical Support Center: N-Thionylaniline Reaction Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-thionylaniline reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of a crude this compound reaction mixture?
A crude this compound reaction mixture, synthesized from an aniline (B41778) and thionyl chloride, typically contains the desired this compound product, unreacted starting materials (aniline and thionyl chloride), and byproducts such as aniline hydrochloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[1] The general reaction is:
3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl
Q2: How can I monitor the progress of my this compound synthesis?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A cospot, where the reaction mixture is spotted on top of the starting aniline spot, is crucial to ensure the starting material has been consumed, especially if the product and reactant have similar Rf values.
Q3: What are the standard quenching procedures for a completed this compound reaction?
Excess thionyl chloride is highly reactive and must be quenched safely. This is typically achieved by the slow, dropwise addition of the reaction mixture to ice-cold water or a saturated aqueous solution of sodium bicarbonate.[3][4] This should be done in a well-ventilated fume hood as the hydrolysis of thionyl chloride produces corrosive HCl and SO₂ gases.
Q4: N-thionylanilines are reported to be moisture-sensitive. How does this impact the work-up?
N-thionylanilines can hydrolyze back to the corresponding aniline in the presence of water. Therefore, aqueous work-up steps should be performed efficiently and at low temperatures to minimize product loss. Anhydrous solvents and drying agents (like anhydrous sodium sulfate (B86663) or magnesium sulfate) should be used in subsequent extraction steps to remove any residual water.
Q5: What are the most common methods for purifying crude this compound?
The most common purification method for this compound is fractional distillation under reduced pressure (vacuum distillation).[1] This method is effective for separating the desired product from less volatile impurities. For non-volatile or thermally sensitive N-thionylanilines, column chromatography on silica (B1680970) gel can be employed.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction by TLC until the starting aniline is completely consumed. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Product Loss During Aqueous Work-up | - Perform the aqueous quench and extractions at low temperatures (0-5 °C) to minimize hydrolysis of the this compound. - Minimize the contact time between the organic layer containing the product and the aqueous phase. - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758), diethyl ether). |
| Loss During Purification | - For vacuum distillation, ensure the vacuum is stable and the distillation apparatus is efficient to prevent product loss. - For column chromatography, select an appropriate eluent system to ensure good separation and recovery. |
| Side Reactions | - Control the reaction temperature carefully, as side reactions can occur at higher temperatures. - Ensure the correct stoichiometry of reactants is used. |
Issue 2: Presence of Impurities After Work-up
| Impurity | Identification | Removal Strategy |
| Unreacted Aniline | Similar Rf to the product on TLC, but can be visualized with specific stains. | Wash the organic layer with a dilute aqueous HCl solution (e.g., 1M HCl). The aniline will be protonated to form the water-soluble anilinium salt, which will partition into the aqueous layer. |
| Aniline Hydrochloride | A solid precipitate in the reaction mixture. | Remove by filtration of the reaction mixture before quenching. Wash the filter cake with a small amount of the reaction solvent to recover any entrained product.[1] |
| Thionyl Chloride Byproducts | Acidic byproducts (HCl, SO₂) will be neutralized and removed during the aqueous work-up with a basic solution (e.g., NaHCO₃). | Ensure the aqueous wash is sufficiently basic to neutralize all acidic byproducts. |
Issue 3: Emulsion Formation During Extraction
An emulsion is a suspension of fine droplets of one liquid in another, which can be difficult to separate.
Troubleshooting Steps:
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Patience: Allow the separatory funnel to stand undisturbed for a longer period.
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Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
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Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
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Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the viscosity of the organic phase.
Experimental Protocols
Protocol 1: General Work-up Procedure for this compound Synthesis
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate (B1210297) eluent system) until the starting aniline spot is no longer visible.
-
Filtration (if necessary): If a precipitate of aniline hydrochloride is present, filter the reaction mixture through a Büchner funnel. Wash the filter cake with a small volume of the reaction solvent and combine the filtrates.
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Quenching: In a well-ventilated fume hood, slowly add the reaction mixture dropwise to a stirred beaker of ice-cold saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Combine the organic extracts and wash sequentially with:
-
1M HCl (to remove any remaining aniline).
-
Saturated aqueous sodium bicarbonate (to remove any residual acid).
-
Brine (to aid in drying).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Protocol 2: Purification by Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh).
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Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate) is a good starting point. The optimal eluent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane).
-
Load the sample onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
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Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield Range | Typical Purity | Advantages | Disadvantages |
| Vacuum Distillation | 70-90% | >98% | - Highly effective for volatile compounds. - Can be scaled up. | - Not suitable for thermally unstable compounds. - Requires specialized equipment. |
| Column Chromatography | 60-85% | >99% | - High purity can be achieved. - Suitable for non-volatile and thermally sensitive compounds. | - Can be time-consuming and require large volumes of solvent. - May have lower recovery than distillation. |
Note: Yields and purity are dependent on the specific substrate and reaction conditions.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for this compound work-up.
References
Effect of solvent and temperature on N-Thionylaniline reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively utilizing N-thionylaniline in your chemical syntheses. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges related to the impact of solvent and temperature on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as N-sulfinylaniline) is an organosulfur compound with the chemical formula C₆H₅NSO. It is a versatile synthetic intermediate, primarily used as a dienophile in hetero-Diels-Alder reactions to construct nitrogen- and sulfur-containing heterocyclic compounds. It also serves as a ligand in organometallic chemistry.
Q2: How is this compound typically synthesized?
The most common laboratory synthesis involves the reaction of aniline (B41778) with thionyl chloride (SOCl₂).[1] The general reaction is:
3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl
Q3: What are the key safety precautions when handling this compound?
This compound is a moisture-sensitive liquid and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is classified as an irritant and can cause skin and serious eye irritation. Inhalation may cause allergy or asthma symptoms or breathing difficulties. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
Possible Causes:
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Moisture Contamination: this compound readily hydrolyzes in the presence of water.
-
Incorrect Stoichiometry: An improper ratio of aniline to thionyl chloride can lead to side reactions.
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Suboptimal Temperature Control: The reaction is exothermic, and poor temperature control can result in the formation of undesired byproducts.
Suggested Solutions:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Handle all reagents under an inert atmosphere.
-
Optimize Reagent Ratio: A common stoichiometry is a 3:1 molar ratio of aniline to thionyl chloride.[1]
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Control Reaction Temperature: Add the thionyl chloride solution dropwise to the aniline solution at a low temperature (e.g., 0 °C) to manage the exotherm.
Issue 2: Low Yield in Diels-Alder Reactions
Possible Causes:
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Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and equilibrium.
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Suboptimal Reaction Temperature: Diels-Alder reactions are sensitive to temperature, which affects the reaction rate and the ratio of kinetic to thermodynamic products.
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Decomposition of this compound: Prolonged reaction times at elevated temperatures can lead to the degradation of this compound.
Suggested Solutions:
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Solvent Screening: Experiment with a range of solvents with varying polarities. Non-polar aprotic solvents often favor the reaction.
-
Temperature Optimization: Low temperatures generally favor the formation of the kinetic endo product, while higher temperatures can lead to the more stable thermodynamic exo product through a retro-Diels-Alder reaction.[2][3]
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Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction and avoid unnecessary heating that could lead to decomposition.
Data Presentation
Table 1: Effect of Temperature on Endo/Exo Ratio in a Typical Diels-Alder Reaction
| Temperature (°C) | Endo:Exo Ratio | Control |
| 25 | >95:5 | Kinetic |
| 80 | 70:30 | Equilibrium |
| 110 | 40:60 | Thermodynamic |
Note: This table represents generalized data for Diels-Alder reactions and illustrates the principle of kinetic versus thermodynamic control. Specific ratios for this compound may vary depending on the diene and solvent used.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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Aniline (freshly distilled)
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Thionyl chloride (freshly distilled)
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Anhydrous diethyl ether
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Flame-dried, three-necked round-bottom flask
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Dropping funnel
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Reflux condenser
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Magnetic stirrer
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the flame-dried apparatus under a positive pressure of inert gas.
-
In the flask, dissolve aniline (3.0 equivalents) in anhydrous diethyl ether.
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In the dropping funnel, prepare a solution of thionyl chloride (1.0 equivalent) in anhydrous diethyl ether.
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Cool the aniline solution to 0 °C using an ice bath.
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Add the thionyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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A precipitate of anilinium chloride will form. Filter the mixture under inert atmosphere.
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Remove the solvent from the filtrate under reduced pressure to yield crude this compound as a yellow-orange oil.
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For higher purity, the product can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis and subsequent Diels-Alder reaction of this compound.
Caption: Logical relationship between temperature, transition states, and product formation in the Diels-Alder reaction.
References
Validation & Comparative
N-Thionylaniline in Synthesis: A Comparative Look at Dehydrating Agents
For researchers, scientists, and professionals in drug development, the choice of a dehydrating agent is a critical parameter in optimizing synthetic routes. This guide provides a comparative analysis of N-thionylaniline against other common dehydrating agents used in the synthesis of amides and esters, supported by available experimental data and detailed protocols.
This compound (also known as N-sulfinylaniline) is an organosulfur compound with the formula C₆H₅NSO.[1] While it is known for its utility in various organic transformations, particularly as a dienophile and an electrophile, its application as a dehydrating agent in amide and ester synthesis is less documented compared to more conventional reagents.[2] This guide aims to contextualize the potential of this compound by comparing it with established methods.
Comparison of Dehydrating Agents in Amide and Ester Synthesis
The formation of amides and esters from carboxylic acids and amines or alcohols, respectively, is a fundamental condensation reaction that involves the removal of a water molecule. The efficiency of this process is often dictated by the choice of the dehydrating or coupling agent.
Commonly employed agents and methods include:
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Thionyl Chloride (SOCl₂): A highly reactive reagent that converts carboxylic acids to acyl chlorides, which then readily react with amines or alcohols. This is often a high-yielding, one-pot procedure.[3][4]
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Carbodiimides (e.g., DCC, DIC, EDC): These reagents are widely used in peptide synthesis and other sensitive amide bond formations. They activate the carboxylic acid to form a reactive O-acylisourea intermediate.[5][6]
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Phosphonium and Uronium Reagents (e.g., PyBOP, HBTU, HATU): These are highly efficient coupling agents, particularly for sterically hindered substrates and in solid-phase peptide synthesis.[6][7]
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Titanium(IV) Chloride (TiCl₄): A Lewis acid that can mediate the direct condensation of carboxylic acids and amines.[8]
While direct comparative studies featuring this compound against these reagents are scarce in the literature, we can infer its potential performance based on its chemical properties and by contrasting the reaction conditions and outcomes of established methods.
Data Presentation: Amide Synthesis Comparison
| Dehydrating/Coupling Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Thionyl Chloride (SOCl₂) | Dichloromethane, Triethylamine (B128534), Room Temp. | 5 minutes | 86 | [3] |
| Titanium(IV) Chloride (TiCl₄) | Pyridine (B92270), 85 °C | 2 hours | 98 | [8] |
| DCC/DMAP | Dichloromethane, 0 °C to Room Temp. | 3 hours | High (General) |
Note: Yields are highly substrate-dependent and the conditions listed represent a specific example. Direct comparison requires identical substrates and reaction conditions.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Amide Synthesis using Thionyl Chloride
Reaction: Benzoic acid + Aniline (B41778) → N-Phenylbenzamide
Procedure:
-
To a solution of benzoic acid (1 mmol) and diethylamine (B46881) (1 mmol) in dichloromethane, add triethylamine (3 mmol).
-
Add thionyl chloride (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Monitor the reaction for the complete conversion of benzoic acid using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The resulting residue is worked up to provide the N,N-diethylbenzamide product.[3]
Amide Synthesis using Titanium(IV) Chloride
Reaction: Benzoic acid + Aniline → N-Phenylbenzamide
Procedure:
-
Dissolve benzoic acid (1 mmol) in pyridine (10 mL) in a screw-capped vial and heat to 85 °C.
-
Add TiCl₄ (3 mmol) and aniline (1 mmol) to the solution.
-
After reacting for approximately 2 hours, acidify the reaction mixture with a 1 N HCl aqueous solution.
-
Extract the product with methylene (B1212753) chloride.
-
The organic phase will contain N-phenylbenzamide.[8]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general workflows for amide synthesis using thionyl chloride and a carbodiimide (B86325) coupling agent.
Caption: Workflow for one-pot amide synthesis using thionyl chloride.
Caption: Workflow for amide synthesis using DCC as a coupling agent.
Conclusion
This compound remains a reagent with underexplored potential as a dehydrating agent in routine amide and ester synthesis. While established methods using reagents like thionyl chloride, carbodiimides, and various coupling agents are well-characterized and generally provide high yields under mild conditions, there is a clear opportunity for further research to evaluate the efficacy of this compound in this context. Future comparative studies would be invaluable in positioning this compound within the synthetic chemist's toolkit for condensation reactions. Researchers are encouraged to explore its reactivity, particularly with sensitive or challenging substrates where conventional methods may fall short.
References
- 1. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 6. peptide.com [peptide.com]
- 7. Amidsynthese [fishersci.de]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-Thionylaniline Reaction Mechanisms: A Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the development of novel therapeutics. N-Thionylaniline (also known as N-sulfinylaniline) is a versatile reagent in organic synthesis, primarily utilized in cycloaddition reactions and for the introduction of nitrogen and sulfur-containing moieties. This guide provides a comparative analysis of the reaction mechanisms of this compound, supported by experimental data and detailed protocols, to aid in its effective application.
Diels-Alder Cycloaddition Reactions
This compound can participate as either a dienophile or a diene in [4+2] cycloaddition reactions, a testament to its unique electronic properties. The course of the reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring.
This compound as a Dienophile
When reacting with electron-rich dienes, the N=S bond of this compound acts as the dienophile. The reactivity of this compound in this role is enhanced by electron-withdrawing groups (EWGs) on the aniline (B41778) ring, which increase the electrophilicity of the N=S moiety.
This compound as a Diene
Conversely, with electron-deficient dienophiles, the aromatic ring of this compound can act as the diene. This reactivity is promoted by electron-donating groups (EDGs) on the aniline ring, which increase the electron density of the aromatic system.
The mechanism of these Diels-Alder reactions has been a subject of discussion, with evidence supporting both concerted and stepwise pathways. Computational studies suggest that the reaction can proceed through a concerted [4+2] cycloaddition. However, a stepwise mechanism involving a dipolar intermediate has also been proposed, particularly for reactions with certain substituted N-sulfinylanilines.[1][2] The relative stability of this potential intermediate can influence the regioselectivity of the cycloaddition.
Table 1: Illustrative Relative Rate Constants for the Diels-Alder Reaction of para-Substituted N-Sulfinylanilines with Norbornene (N-Sulfinylaniline as the Diene Component) [3]
| Substituent (para-) | Relative Rate Constant (k_rel) |
| -NO₂ | 0.2 |
| -H | 1.0 |
| -CH₃ | 3.5 |
| -OCH₃ | 10.2 |
Note: These are illustrative values based on the principle that electron-donating groups accelerate this type of Diels-Alder reaction.[3]
Nucleophilic Addition to the Sulfur Atom
This compound is susceptible to nucleophilic attack at the electrophilic sulfur atom. Grignard reagents, for example, add to the sulfur atom to form sulfinamides after workup. The reactivity in these reactions is enhanced by electron-withdrawing substituents on the aromatic ring, which increase the electrophilicity of the sulfur center.[3]
Table 2: Illustrative Relative Rate Constants for the Reaction of para-Substituted N-Sulfinylanilines with a Grignard Reagent [3]
| Substituent (para-) | Relative Rate Constant (k_rel) |
| -OCH₃ | 0.3 |
| -H | 1.0 |
| -Br | 2.8 |
| -NO₂ | 15.0 |
Note: These are hypothetical values for illustrative purposes, based on the principle that electron-withdrawing groups are expected to accelerate nucleophilic attack on the sulfinyl group.[3]
Experimental Protocols
General Synthesis of this compound Derivatives
The most common laboratory and industrial-scale synthesis of N-thionylanilines involves the reaction of the corresponding aniline with thionyl chloride.[4]
Materials:
-
Substituted aniline
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene, dichloromethane)
-
Glass-lined or stainless steel reactor with mechanical stirrer, temperature probe, addition funnel, and reflux condenser connected to a scrubbing system.
Procedure:
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charge the reactor with the inert solvent and the substituted aniline. Stir to dissolve.
-
Cool the aniline solution to 0-10 °C.
-
Slowly add thionyl chloride to the cooled solution over 1-2 hours, maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed at the specified temperature. Monitor the reaction progress by GC or TLC.
-
Upon completion, filter the reaction mixture to remove the aniline hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Diels-Alder Reaction of this compound with a Diene (e.g., Norbornene)
Materials:
-
Substituted this compound
-
Norbornene
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Flame-dried reaction vessel
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the substituted this compound (1.0 mmol) in the anhydrous solvent (5 mL).[3]
-
Add norbornene (1.5 mmol, 1.5 equivalents) to the solution.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if the product precipitates, collect it by filtration and wash with a cold, non-polar solvent (e.g., petroleum ether). If the product does not precipitate, remove the solvent under reduced pressure.[3]
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Reaction of this compound with a Grignard Reagent (e.g., Phenylmagnesium Bromide)
Materials:
-
Substituted this compound
-
Phenylmagnesium bromide in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Flame-dried, two-necked round-bottom flask
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the substituted this compound (1.0 mmol) in anhydrous THF (10 mL).[3]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the phenylmagnesium bromide solution (1.2 mmol, 1.2 equivalents) dropwise.[3]
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams visualize the key reaction pathways and experimental workflows.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying N-Thionylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methodologies for the quantification of N-Thionylaniline, a key intermediate in various synthetic processes. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the validation parameters for two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and presents hypothetical, yet representative, experimental data to facilitate comparison.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the typical performance characteristics of HPLC-UV and GC-FID methods for the quantification of this compound. These values are based on established analytical practices and data from analogous compounds.
Table 1: Performance Characteristics of HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | - | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | |
| Repeatability | 0.85% | |
| Intermediate Precision | 1.25% | |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.1 µg/mL[1] |
| Specificity | No interference at the retention time of the analyte | Peak purity > 0.99 |
Table 2: Performance Characteristics of GC-FID Method
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.9985 |
| Range | - | 0.5 - 200 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 102.5% |
| Precision (% RSD) | ≤ 3.0% | |
| Repeatability | 1.5% | |
| Intermediate Precision | 2.1% | |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.15 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Baseline separation of all components |
Experimental Protocols
Detailed methodologies for the validation of HPLC-UV and GC-FID methods for this compound quantification are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-performance liquid chromatography with UV detection is a common technique for the analysis of organic compounds.[2][3] A C18 reverse-phase column with UV detection at 255 nm can be utilized for the quantification of this compound, with detection limits around 0.1 μg/mL.[1]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 255 nm.[1]
Validation Procedures:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was determined by analyzing a placebo solution, a standard solution of this compound, and a sample solution. Peak purity was also evaluated using a diode array detector.
-
Linearity: A series of at least five concentrations of this compound standard solutions ranging from 0.1 to 100 µg/mL were prepared and injected. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.
-
Accuracy: The accuracy was determined by the standard addition method. Known amounts of this compound were added to a placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts. The relative standard deviation (%RSD) was calculated for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the signal-to-noise ratio. A series of dilute solutions of this compound were injected, and the concentrations that yielded a signal-to-noise ratio of 3 and 10 were determined as the LOD and LOQ, respectively.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography with flame ionization detection is another effective method for the separation and quantification of this compound.[1]
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar stationary phase.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split ratio 20:1).
Validation Procedures:
-
Specificity: The specificity was evaluated by injecting a blank solvent, a standard solution of this compound, and a sample solution to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: A series of at least five concentrations of this compound standard solutions ranging from 0.5 to 200 µg/mL were prepared in a suitable solvent (e.g., dichloromethane) and injected. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.
-
Accuracy: The accuracy was assessed by analyzing a sample of known concentration (e.g., a certified reference material, if available) or by spiking a blank matrix with known amounts of this compound at three different concentration levels. The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at a concentration in the middle of the linear range were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days. The %RSD was calculated for both.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined by injecting a series of progressively more dilute solutions of this compound and determining the concentrations that produced a signal-to-noise ratio of 3 and 10, respectively.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of an analytical method and a general signaling pathway for method selection.
References
Spectroscopic techniques to confirm N-Thionylaniline product formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Thionylaniline is a fundamental transformation in organic chemistry, yielding a versatile intermediate for the synthesis of various pharmaceuticals and other functional molecules. Confirmation of the successful formation of the this compound product is paramount and is definitively achieved through a combination of spectroscopic techniques. This guide provides a comparative analysis of the key spectroscopic signatures of the product, this compound, against its common starting material, aniline (B41778), and the reagent, thionyl chloride. The data presented herein, supported by detailed experimental protocols, will aid researchers in the unambiguous identification and characterization of their synthesized product.
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for this compound, aniline, and thionyl chloride, facilitating a clear comparison and confirmation of product formation.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 7.85 - 7.83 | m | Aromatic H (ortho) |
| 7.51 - 7.30 | m | Aromatic H (meta, para) | |
| Aniline [1] | 7.14 | t | Aromatic H (meta) |
| 6.74 | t | Aromatic H (para) | |
| 6.66 | d | Aromatic H (ortho) | |
| 3.53 | br s | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~140-150 | C-N |
| ~129 | Aromatic CH | |
| ~125 | Aromatic CH | |
| ~120 | Aromatic CH | |
| Aniline [2][3] | 146.7 | C-N |
| 129.3 | Aromatic CH (meta) | |
| 118.6 | Aromatic CH (para) | |
| 115.2 | Aromatic CH (ortho) |
Table 3: FT-IR Spectroscopic Data (Liquid Film/Neat)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1280 - 1240 | N=S stretch |
| ~1180 - 1140 | S=O stretch | |
| ~3100 - 3000 | Aromatic C-H stretch | |
| Aniline [4][5][6][7] | 3442, 3360 | N-H stretch (asymmetric & symmetric) |
| 1619 | N-H bend | |
| ~3100 - 3000 | Aromatic C-H stretch | |
| 1281 | C-N stretch | |
| Thionyl Chloride [8][9][10][11][12] | 1230 | S=O stretch |
| ~800 | S-Cl stretch |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Key m/z Values | Assignment |
| This compound [13] | 139 | [M]⁺ (Molecular Ion) |
| 93 | [C₆H₅N]⁺ | |
| 77 | [C₆H₅]⁺ | |
| 64 | [SO₂]⁺ | |
| Aniline [14][15][16][17] | 93 | [M]⁺ (Molecular Ion) |
| 66 | [C₅H₆]⁺ | |
| 65 | [C₅H₅]⁺ | |
| 39 | [C₃H₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducible and accurate data acquisition.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of aniline with thionyl chloride.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically 1-3 hours) to ensure the reaction goes to completion.
-
After cooling, the excess solvent and unreacted thionyl chloride can be removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Instrumentation and Data Acquisition:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid): [18][19]
-
Place a drop of the liquid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, for transmission IR, place a drop of the sample between two salt plates (e.g., NaCl or KBr) and mount them in the spectrometer's sample holder.[19]
Instrumentation and Data Acquisition: [20][21]
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: ATR or Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal or salt plates should be recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: [22][23][24]
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free of any particulate matter by filtering if necessary.
Instrumentation and Data Acquisition: [25][26]
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
Visualizing the Workflow and Logic
The following diagrams illustrate the logical workflow for confirming the formation of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Logical relationship of spectroscopic evidence for confirming this compound formation.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Aniline(62-53-3) 13C NMR [m.chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. Aniline(62-53-3) IR2 spectrum [chemicalbook.com]
- 7. Aniline [webbook.nist.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Thionyl chloride(7719-09-7) IR Spectrum [chemicalbook.com]
- 11. Thionyl chloride [webbook.nist.gov]
- 12. Thionyl chloride [webbook.nist.gov]
- 13. This compound(1122-83-4) 1H NMR [m.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01994A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. researchgate.net [researchgate.net]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 22. uoguelph.ca [uoguelph.ca]
- 23. Sample preparation GC-MS [scioninstruments.com]
- 24. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. memphis.edu [memphis.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Reagents for N-Thionylaniline in Key Organic Transformations
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. N-Thionylaniline (Ph-N=S=O) has long been a versatile reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds and the construction of heterocyclic scaffolds. However, the landscape of synthetic methodology is ever-evolving, with new reagents and protocols offering potential advantages in terms of efficiency, substrate scope, and milder reaction conditions. This guide provides an objective comparison of this compound with alternative reagents for two key transformations: the hetero-Diels-Alder reaction and the synthesis of N-aryl imines, supported by experimental data and detailed protocols.
Hetero-Diels-Alder Reactions: this compound and Its Alternatives
This compound can function as a heterodienophile or a diene in [4+2] cycloaddition reactions, providing access to various sulfur- and nitrogen-containing heterocycles.[1] The reactivity of this compound in these reactions is influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups enhance its dienophilic character, while electron-donating groups can increase its reactivity as a diene.[2]
Key alternatives to this compound in hetero-Diels-Alder reactions include nitrosoalkenes and various aza-dienes.
Nitrosoalkenes: These are highly reactive heterodienes that readily participate in [4+2] cycloadditions with electron-rich alkenes to form 1,2-oxazines.[3][4] They are typically generated in situ from α-halo oximes.[5]
Aza-dienes: A variety of aza-dienes, such as 1-aza-1,3-butadienes and 1,2,4,5-tetrazines, are effective partners in inverse-electron-demand hetero-Diels-Alder reactions.[6][7][8] These reactions are particularly useful for the synthesis of nitrogen-containing heterocycles like pyridazines and other polycyclic systems.[9][10]
Quantitative Comparison of Hetero-Diels-Alder Reactions
| Diene/Dienophile | Reagent | Dienophile/Diene | Product | Yield (%) | Conditions | Reference |
| N-Sulfinyl-p-toluidine | Norbornene | Benzo-ortho-thiazine derivative | High | Room temp., sealed ampule | [2] | |
| 1-(4-chlorophenyl)-2-methyl-1-nitrosoethene | Ethyl vinyl ether | 4-(4-chlorophenyl)-3-methyl-6-ethoxy-5,6-dihydro-4H-1,2-oxazine | 75 | CH2Cl2, rt, 24h | [3] | |
| 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | Styrene | 3,6-bis(3,5-dimethylpyrazol-1-yl)-4-phenyl-1,4-dihydropyridazine | 95 | Toluene (B28343), 80 °C, 2h | [7] | |
| 1-(N-phenylimino)-2-methyl-1-propene | Methyl acrylate | Tetrahydropyridine derivative | 65 | Benzene, 150 °C, 24h | [8] |
Synthesis of N-Aryl Imines: this compound vs. Modern Alternatives
The reaction of this compound with Grignard reagents or other nucleophiles provides a route to sulfinamides, which can be precursors to amines. However, for the direct synthesis of N-aryl imines, more efficient methods are now prevalent. The primary alternative to the classical condensation methods that might involve reagents like this compound is the aza-Wittig reaction. Furthermore, various metal-catalyzed and phosphine-free methods have emerged as powerful tools for imine synthesis.
Aza-Wittig Reaction: This reaction involves the treatment of an iminophosphorane with an aldehyde or ketone to furnish an imine and a phosphine (B1218219) oxide.[11] The iminophosphorane is typically generated in situ from an azide (B81097) and a phosphine via the Staudinger reaction.[12][13] This method is highly versatile and widely used in the synthesis of complex molecules and heterocycles.[14]
Metal-Catalyzed Imine Synthesis: Transition metal catalysts, particularly those based on palladium, copper, and cobalt, have been developed for the direct synthesis of imines from alcohols and amines or aryl halides and amines.[15][16] These methods often offer high efficiency and functional group tolerance.
Phosphine-Free Imine Synthesis: To circumvent the use of stoichiometric phosphine reagents and the generation of phosphine oxide waste, phosphine-free methods for imine synthesis have been developed. These include protocols using organocatalysts or redox-neutral approaches.[17][18][19]
Quantitative Comparison for N-Aryl Imine Synthesis
| Starting Material 1 | Starting Material 2 | Method | Product | Yield (%) | Conditions | Reference |
| Benzaldehyde | Aniline | This compound (indirect) | N-Phenylbenzaldimine | Moderate | Two steps | [20] |
| Benzaldehyde | Phenyl azide + PPh3 | Aza-Wittig Reaction | N-Phenylbenzaldimine | >90 | Toluene, reflux | [12][21] |
| Benzyl alcohol | Aniline | Nickel-catalyzed | N-Phenylbenzaldimine | 95 | Ni-catalyst, 120 °C | [18] |
| Benzaldehyde | Aniline | Pyrrolidine (organocatalyst) | N-Phenylbenzaldimine | High | rt, neat | [19] |
Experimental Protocols
General Protocol for Hetero-Diels-Alder Reaction of N-Sulfinylaniline
In a sealed ampule, the N-sulfinylaniline (1.0 mmol) and the diene (1.5 mmol) are mixed at room temperature. The reaction mixture is allowed to stand until a precipitate is formed. The liquid is decanted, and the solid product is washed with petroleum ether and recrystallized from a suitable solvent (e.g., alcohol) to afford the pure cycloadduct.[2]
General Protocol for the Staudinger/Aza-Wittig Reaction for Imine Synthesis
To a solution of the aryl azide (1.0 mmol) in anhydrous toluene (10 mL) is added triphenylphosphine (B44618) (1.0 mmol). The mixture is stirred at room temperature until the evolution of nitrogen ceases, indicating the formation of the iminophosphorane. The aldehyde or ketone (1.0 mmol) is then added, and the reaction mixture is heated to reflux until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the N-aryl imine.[12][21]
Reaction Pathways and Workflows
Hetero-Diels-Alder Reaction of this compound
References
- 1. N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Editorial: Heterodienes in organic synthesis [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem inverse-electron-demand hetero-/retro-Diels–Alder reactions for aromatic nitrogen heterocycle synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Staudinger Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. addi.ehu.eus [addi.ehu.eus]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic Methods for Imine Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. A Phosphine-Free Approach to Primary Amides by Palladium-Catalyzed Aminocarbonylation of Aryl and Heteroaryl Iodides Using Methoxylamine Hydrochloride as an Ammonia Equivalent [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 20. api.pageplace.de [api.pageplace.de]
- 21. In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Influence of Aromatic Substituents on the Reactivity of N-Thionylanilines: A Comparative Analysis
For researchers, scientists, and drug development professionals, a nuanced understanding of reactant reactivity is essential for predictable and efficient synthesis. This guide presents an objective comparison of the reactivity of substituted N-thionylanilines (also known as N-sulfinylanilines) in [4+2] cycloaddition reactions, supported by established principles of physical organic chemistry and detailed experimental methodologies.
N-Thionylanilines (Ar-N=S=O) are versatile building blocks in organic synthesis, participating as dienophiles in Diels-Alder reactions. The reactivity of the N=S=O dienophile is profoundly influenced by the electronic nature of the substituent on the aromatic ring. This guide explores how different substituents modulate the reactivity of N-thionylanilines in their reaction with a model diene, cyclopentadiene (B3395910).
Quantitative Comparison of Reactivity
The electronic effect of a substituent on the aromatic ring of an N-thionylaniline directly impacts the rate of its reaction with a diene. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the N=S=O moiety, thereby accelerating the cycloaddition reaction. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the dienophile, leading to a slower reaction rate.
This relationship can be quantified using the Hammett equation, log(k/k₀) = σρ, which provides a linear free-energy correlation between the reaction rate constant (k) of a substituted reactant, a substituent constant (σ), and a reaction constant (ρ)[1]. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups[1].
| Substituent (X) | Hammett Constant (σp) | Expected Relative Rate Constant (k_rel) |
| -NO₂ | 0.78 | 10.0 |
| -CN | 0.66 | 7.5 |
| -Br | 0.23 | 2.0 |
| -H | 0.00 | 1.0 |
| -CH₃ | -0.17 | 0.5 |
| -OCH₃ | -0.27 | 0.3 |
| -N(CH₃)₂ | -0.83 | 0.1 |
Note: The relative rate constants are illustrative and based on the established principles of substituent effects in similar cycloaddition reactions.
Experimental Protocols
To experimentally determine the kinetic parameters for the [4+2] cycloaddition of substituted N-thionylanilines with cyclopentadiene, a detailed experimental protocol is required. The following is a representative methodology for such a kinetic study.
Objective: To determine the second-order rate constants for the reaction of various para-substituted N-thionylanilines with cyclopentadiene at a constant temperature.
Materials:
-
Para-substituted N-thionylanilines (e.g., p-nitro, p-bromo, p-methyl, p-methoxy)
-
Cyclopentadiene (freshly distilled from dicyclopentadiene)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Internal standard (e.g., naphthalene (B1677914) or durene)
-
Thermostatted reaction vessel
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of each substituted this compound of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of freshly distilled cyclopentadiene of known concentration (e.g., 1.0 M) in the same solvent. A significant excess of the diene is used to ensure pseudo-first-order kinetics with respect to the this compound.
-
Prepare a stock solution of the internal standard of known concentration.
-
-
Kinetic Run:
-
Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
To the reaction vessel, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a known volume of the pre-thermostatted cyclopentadiene stock solution. Start a timer immediately upon addition.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in each aliquot. This can be achieved by rapid cooling and dilution, or by adding a reagent that selectively reacts with one of the reactants.
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the this compound at each time point, relative to the constant concentration of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the this compound (ln[ArNSO]) versus time.
-
Under pseudo-first-order conditions, this plot should yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of cyclopentadiene: k = k' / [Cyclopentadiene].
-
Repeat the experiment for each substituted this compound to obtain a set of second-order rate constants for comparison.
-
Visualizing the Concepts
To better understand the experimental and theoretical frameworks, the following diagrams are provided.
Caption: Workflow for the kinetic analysis of this compound reactivity.
Caption: Logical relationship of the Hammett equation in correlating reactivity.
References
A Comparative Guide to the N-Oxidation of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-oxidation of aniline (B41778) derivatives is a fundamental transformation in organic synthesis, yielding critical intermediates for the production of pharmaceuticals, dyes, and other fine chemicals. The selective oxidation of the nitrogen atom in anilines can lead to a variety of products, primarily N-phenylhydroxylamines, nitrosobenzenes, nitrobenzenes, and azoxybenzenes. The choice of oxidizing agent and reaction conditions is paramount in directing the reaction towards the desired product with high yield and selectivity. This guide provides a comparative overview of common methods for the N-oxidation of aniline derivatives, supported by experimental data and detailed protocols.
Comparative Performance of Oxidizing Agents
The efficacy of various oxidizing agents in the N-oxidation of aniline and its substituted derivatives is summarized below. The product distribution is highly dependent on the electronic nature of the substituents on the aniline ring, the strength of the oxidant, and the reaction parameters.
| Aniline Derivative | Oxidizing Agent/System | Solvent | Temp. (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| Aniline | H₂O₂ / NaF | MeCN | 80 | 1 | Azoxybenzene | 99 | [1] |
| Aniline | H₂O₂ / NaOMe | MeCN | 80 | 1 | Nitrobenzene (B124822) | - | [1] |
| Aniline | H₂O₂ / MoO₃/KOH | H₂O-MeOH | RT | - | Nitrosobenzene (B162901) | Good | [2] |
| Aniline | H₂O₂ / (NH₄)₆Mo₇O₂₄·4H₂O | - | - | - | Nitrobenzene | 66 | [3] |
| Aniline | Peracetic Acid | Acetic Acid | - | - | Azoxybenzene, Nitrobenzene (11%) | - | [3] |
| Aniline | m-CPBA | 1,2-dichloroethane (B1671644) | RT | - | Nitrobenzene | High | [3] |
| Aniline | Sodium Perborate | Acetic Acid | 50-55 | - | Nitrobenzene | Moderate | [4] |
| 4-Methylaniline | Co(OAc)₂·4H₂O / TBHP | MeCN | 85 | 1 | 1-Methyl-4-nitrobenzene | 88 (gram-scale) | [5] |
| 4-Nitroaniline | m-CPBA | 1,2-dichloroethane | RT | - | 1,4-Dinitrobenzene | High | [3] |
| 2-Aminophenol | H₂O₂ / K₂CO₃ | MeCN | 50 | 12 | 2-Nitrophenol | 85 | [3] |
| Various Anilines | Co(OAc)₂·4H₂O / TBHP | MeCN | 85 | 1 | Nitroarenes | up to 96 | [5] |
Note: "RT" denotes room temperature. Yields are for the specified major product. A dash (-) indicates that the specific quantitative yield was not provided in the source.
Experimental Protocols
Detailed methodologies for key N-oxidation reactions are provided below to facilitate reproducibility and adaptation in a laboratory setting.
Oxidation with Hydrogen Peroxide Catalyzed by Molybdenum Salts[2]
This method is effective for the preparation of nitroso arenes.
-
Reagents: Aniline derivative, 30% Hydrogen Peroxide (H₂O₂), Molybdenum(VI) oxide (MoO₃) or Ammonium (B1175870) molybdate, Potassium hydroxide (B78521) (KOH), Methanol (MeOH), Water.
-
Procedure:
-
Prepare a solution of the aniline derivative in a mixture of water and methanol. The aniline should be slightly soluble.
-
Add the molybdenum catalyst (e.g., MoO₃/KOH or ammonium molybdate) to the solution. The optimal amount is typically 0.1 mol of molybdenum derivative per 1 mol of aniline.
-
Add 4 equivalents of 30% H₂O₂ to the reaction mixture.
-
Maintain the pH of the reaction between 3 and 5 for optimal results.
-
Stir the reaction mixture at room temperature. The insoluble nitroso compound will precipitate out of the solution.
-
Isolate the product by filtration.
-
For the synthesis of the corresponding nitro compound, the reaction temperature can be increased to 60°C.
-
Oxidation with m-Chloroperbenzoic Acid (m-CPBA)[3]
This protocol is a general method for the oxidation of anilines to nitroarenes.
-
Reagents: Aniline derivative, m-Chloroperbenzoic acid (m-CPBA), 1,2-Dichloroethane.
-
Procedure:
-
Dissolve the aniline derivative in 1,2-dichloroethane in a suitable reaction flask.
-
Add a solution of m-CPBA (typically 2-3 equivalents) in 1,2-dichloroethane dropwise to the aniline solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite (B76179) solution) to destroy excess peroxide.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude nitroarene, which can be further purified by chromatography or recrystallization.
-
Cobalt-Catalyzed Oxidation with tert-Butyl Hydroperoxide (TBHP)[5]
This method provides an efficient route to nitroarenes from a variety of aniline derivatives.
-
Reagents: Aniline derivative, Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O), tert-Butyl hydroperoxide (TBHP, 70% in water), Acetonitrile (MeCN).
-
Procedure:
-
To a solution of the aniline derivative in acetonitrile, add Co(OAc)₂·4H₂O (10 mol%).
-
Add 2 equivalents of TBHP to the reaction mixture.
-
Heat the reaction mixture at 85°C for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Experimental Workflow and Mechanistic Overview
The N-oxidation of anilines can proceed through a stepwise mechanism. The initial oxidation of the aniline forms an N-phenylhydroxylamine. This intermediate can be further oxidized to a nitrosobenzene, which can then be oxidized to the final nitrobenzene product. Alternatively, the N-phenylhydroxylamine can condense with nitrosobenzene to form an azoxybenzene. The selectivity towards a specific product is controlled by the choice of oxidant and reaction conditions.
Caption: General workflow for the N-oxidation of aniline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Co(OAc)2/TBHP as a Highly Active Catalytic System for the Selective Oxidation of Aromatic Amines to Nitro Derivatives [organic-chemistry.org]
Kinetic Showdown: N-Thionylaniline's Reactivity with Nucleophiles Unveiled
For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction kinetics is paramount for predicting product formation, optimizing reaction conditions, and elucidating mechanisms. This guide provides a comparative analysis of the kinetic studies of N-Thionylaniline (also known as N-sulfinylaniline) reactions with a variety of nucleophiles, supported by experimental data and detailed protocols.
This compound (C₆H₅NSO) is a versatile reagent in organic synthesis, characterized by its reactive sulfur-nitrogen bond. The electron-deficient sulfur atom makes it susceptible to nucleophilic attack, while the conjugated system allows it to participate in cycloaddition reactions. The kinetics of these reactions are significantly influenced by the nature of the nucleophile, solvent, and substituents on the aromatic ring.
Comparative Kinetic Data
The following tables summarize the available quantitative data for the reactions of this compound with different nucleophiles.
Diels-Alder Reactions
This compound can act as a dienophile in [4+2] cycloaddition reactions. The reaction rates are influenced by the electronic properties of the diene.
| Diene | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] | Temperature (°C) | Solvent |
| General Range | 10⁻³ to 10⁻¹[1] | 60-80[1] | Not Specified | Not Specified |
Note: Specific experimental data for various dienes is limited in the readily available literature. The provided range is a general estimation.
The reactivity of substituted N-sulfinylanilines in Diels-Alder reactions is influenced by the electronic nature of the substituents on the aniline (B41778) ring. Electron-donating groups on the aniline ring can increase the electron density of the diene system when N-sulfinylaniline acts as the diene component, thus accelerating the reaction. Conversely, electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the N=S=O group, making it a better dienophile[2].
The following table illustrates the hypothetical relative rate constants for the Diels-Alder reaction of para-substituted N-sulfinylanilines with norbornene, based on Hammett constants, where a larger relative rate constant indicates a faster reaction[2].
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |
| -OCH₃ | -0.27 | 1.8 |
| -CH₃ | -0.17 | 1.4 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 0.6 |
| -NO₂ | 0.78 | 0.1 |
Hydrolysis
This compound readily undergoes hydrolysis, particularly in the presence of acid or base.
| Condition | Half-life (t₁/₂) | pH | Temperature (°C) |
| Neutral | ~45 minutes[1] | 7 | 25 |
Computational studies suggest that the hydrolysis of N-sulfinylamines can proceed through a concerted mechanism involving water molecules that facilitate proton transfer[3].
Nucleophilic Addition
Various nucleophiles can attack the electrophilic sulfur atom of the N=S=O group in this compound.
The reactivity with nucleophiles is enhanced by electron-withdrawing substituents on the aromatic ring, which increase the electrophilicity of the sulfur atom[2]. The following table presents hypothetical relative rate constants for the nucleophilic addition of a Grignard reagent to para-substituted N-sulfinylanilines, based on Hammett constants[2].
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |
| -NO₂ | 0.78 | 5.2 |
| -Cl | 0.23 | 2.1 |
| -H | 0.00 | 1.0 |
| -CH₃ | -0.17 | 0.6 |
| -OCH₃ | -0.27 | 0.4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of kinetic studies.
General Protocol for Kinetic Measurement of a Diels-Alder Reaction
This protocol outlines a general procedure for monitoring the kinetics of the [4+2] cycloaddition reaction between a substituted N-sulfinylaniline and a diene, such as norbornene[2].
Materials:
-
Substituted N-sulfinylaniline
-
Diene (e.g., norbornene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Internal standard (for GC or NMR analysis)
-
Thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of the substituted N-sulfinylaniline, diene, and internal standard in the chosen anhydrous solvent.
-
Equilibrate the reaction vessel to the desired temperature.
-
In the reaction vessel, combine the solvent and the diene solution.
-
Initiate the reaction by adding the N-sulfinylaniline solution.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots using a suitable technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the reactants and/or products.
-
Plot the concentration of the limiting reagent versus time and fit the data to the appropriate rate law (typically second-order for this reaction) to determine the rate constant.
Reaction Mechanisms and Logical Relationships
The reactions of this compound with nucleophiles can be broadly categorized into cycloadditions and nucleophilic additions. The following diagrams illustrate the general mechanisms.
Caption: General mechanism for the Diels-Alder reaction of this compound.
Caption: General mechanism for nucleophilic addition to this compound.
Conclusion
The kinetic data, though not exhaustive for all nucleophiles, clearly indicates that this compound is a reactive electrophile and dienophile. The reactivity is predictably influenced by the electronic nature of substituents on the aromatic ring, a principle that can be qualitatively understood through Hammett relationships. For precise quantitative comparisons and the development of robust synthetic protocols, further detailed kinetic studies on a wider range of nucleophiles under standardized conditions are warranted. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers embarking on studies involving this versatile sulfur-nitrogen compound.
References
A Comparative Purity Analysis of Commercially Available N-Thionylaniline
For Researchers, Scientists, and Drug Development Professionals
N-Thionylaniline is a critical reagent in organic synthesis, widely employed as a dienophile in aza-Diels-Alder reactions and as a precursor for the synthesis of various sulfur-nitrogen-containing compounds, including sulfonamides. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of final products. This guide provides a comparative assessment of the purity of commercially available this compound from various suppliers, supported by established analytical methodologies.
Comparison of Commercial this compound
The purity of this compound from different suppliers is typically determined by Gas Chromatography (GC). The table below summarizes the advertised purities from several major chemical suppliers. It is important to note that these are typical values and can vary between batches. For critical applications, it is always recommended to perform an in-house purity analysis.
| Supplier | Product Number | Advertised Purity (%) | Analytical Method |
| Sigma-Aldrich | T31704 | 98 | GC |
| Sigma-Aldrich | ALNH9A9FB4D2 | 95 | Not Specified |
| TCI Chemicals | T0215 | >98.0 | GC |
| Apollo Scientific | OR920547 | 99 | Not Specified |
| Thermo Scientific | H59451 | 96 | Not Specified |
Common Impurities:
The most frequently cited impurities in commercial this compound include:
-
Aniline (B41778): A common starting material, its presence indicates an incomplete reaction or degradation of the product. Free aniline content is often specified to be below 0.5%.[1]
-
N,N'-Thionyldianiline: A byproduct formed from the reaction of this compound with excess aniline.
-
Sulfonyl derivatives: Resulting from over-oxidation or side reactions.
-
Chlorinated byproducts: Remnants from the use of thionyl chloride in the synthesis.[1]
-
Water: Can hydrolyze the product. Water content is typically specified to be below 0.1% as determined by Karl Fischer titration.[1]
Experimental Protocols for Purity Assessment
A comprehensive evaluation of this compound purity involves a combination of chromatographic and spectroscopic techniques, along with titration for water content.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is the most powerful technique for determining the purity of this compound and identifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary column: A non-polar or semi-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile, dry solvent such as dichloromethane (B109758) or toluene.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be optimized).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Determine the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST) and known standards.
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is complementary to GC-MS and is particularly useful for the detection of non-volatile or thermally labile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity based on the relative peak area of this compound.
-
Quantify known impurities using certified reference standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy provides valuable information about the structure of the main component and can be used for quantitative purity assessment (qNMR).
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a known amount of a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
-
Data Analysis:
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of this compound based on the integral ratios, the number of protons, and the molecular weights of the analyte and the standard.
-
Karl Fischer Titration for Water Content
This is the standard method for determining the water content in organic compounds.
Instrumentation:
-
Karl Fischer Titrator (volumetric or coulometric).
Procedure:
-
Titrator Preparation: The titration vessel is filled with a suitable Karl Fischer solvent (e.g., a methanol-based or methanol-free solvent). The solvent is then pre-titrated to a dry endpoint.
-
Sample Analysis: A known weight of the this compound sample is accurately added to the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The water content is calculated based on the amount of reagent consumed and the weight of the sample.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the purity assessment of this compound and a representative signaling pathway where its purity is critical.
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Caption: Impact of impurities in this compound on a Diels-Alder reaction.
Alternatives to this compound
While this compound is a versatile reagent, other N-sulfinyl compounds can be used as dienophiles in hetero-Diels-Alder reactions. The choice of the N-sulfinyl group can influence the reactivity and stereoselectivity of the reaction. Some alternatives include:
-
N-Sulfinylcarbamates: These are often more stable and easier to handle than this compound.
-
N-Sulfinylsulfonamides: The strongly electron-withdrawing sulfonyl group enhances the dienophilic character of the N=S bond.
-
N-Sulfinylureas: Another class of activated N-sulfinyl dienophiles.
The performance of these alternatives is highly dependent on the specific diene and reaction conditions. Researchers should consider screening a range of N-sulfinyl dienophiles to optimize their desired transformation.
Conclusion
The purity of this compound can vary between commercial suppliers and even between batches from the same supplier. For applications where high purity is critical, such as in drug development and complex organic synthesis, it is imperative to conduct a thorough purity assessment using a combination of analytical techniques. This guide provides a framework for such an evaluation, enabling researchers to make informed decisions about the quality of their starting materials and to troubleshoot reactions where reagent purity may be a factor.
References
Cross-reactivity studies of N-Thionylaniline with functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N-Thionylaniline with various functional groups, offering insights into its synthetic applications and potential side reactions. This compound (C₆H₅NSO), a prominent member of the N-sulfinylamine class of reagents, serves as a versatile building block in organic synthesis. Its reactivity is primarily centered around the electrophilic sulfur atom and the dienophilic nature of the N=S bond, making it a valuable tool for the formation of sulfur-nitrogen containing compounds. This guide compares its performance with alternative reagents and provides supporting experimental data where available.
Reactivity with Nucleophilic Functional Groups
This compound readily reacts with a variety of nucleophiles. The electron-withdrawing nature of the phenyl group enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.
Amines (Primary and Secondary)
The reaction of this compound with primary amines is a common method for the preparation of N,N'-disubstituted sulfur diimides. This reaction proceeds rapidly, often at room temperature. Secondary amines react similarly to afford the corresponding sulfinamides.
Alternative Reagents: For the synthesis of sulfinamides, alternatives include the use of sulfinyl chlorides or the combination of a sulfur dioxide surrogate like DABSO with organometallic reagents and amines[1][2]. More modern approaches also utilize N-silyl sulfinylamines, such as N-sulfinyltriisopropylsilylamine (TIPS-NSO), which offer improved stability and handling[3][4].
Table 1: Comparison of this compound with Alternative Reagents for Amine Functionalization
| Reagent/Method | Functional Group | Product | Typical Yield | Conditions | Notes |
| This compound | Primary Amine | N,N'-Disubstituted Sulfur Diimide | Good to Excellent | Inert solvent, RT | Rapid reaction. |
| This compound | Secondary Amine | Sulfinamide | Moderate to Good | Inert solvent, RT | |
| Sulfinyl Chloride | Primary/Secondary Amine | Sulfinamide | Good to Excellent | Base, Low Temp to RT | Often generated in situ. |
| DABSO / Organometallic / Amine | Primary/Secondary Amine | Sulfinamide | 32-83%[1][2] | One-pot, RT, 1.5 h[1][2] | Versatile for a broad range of amines. |
| TIPS-NSO / Organometallic | Primary Amine | Primary Sulfinamide | Excellent[4] | THF, 0 °C to RT | Reagent is stable for at least one month.[4] |
Alcohols and Phenols
The reaction of this compound with alcohols and phenols is less commonly reported compared to its reactions with amines. While direct reaction to form sulfites is possible, the reactivity is generally lower. Phenols, being more acidic, may react more readily than aliphatic alcohols.
Alternative Reagents: For the sulfonylation of alcohols and anilines, p-toluenesulfonyl chloride is a widely used and effective reagent[5].
Thiols
Thiols are potent nucleophiles and are expected to react readily with this compound at the sulfur atom to form thiosulfinimidates. However, specific studies detailing this reaction are not abundant in the readily available literature.
Alternative Reagents: The synthesis of sulfenamides from thiols and amines can be achieved through oxidative coupling reactions using catalysts like copper iodide[6].
Organometallic Reagents
This compound and other N-sulfinylamines react with organometallic reagents such as Grignard and organolithium compounds. The nucleophilic carbon attacks the electrophilic sulfur atom, leading to the formation of sulfinamides after aqueous workup.
Alternative Reagents: As mentioned previously, N-silyl sulfinylamines like TIPS-NSO have been shown to be highly effective in reacting with a broad range of Grignard, organolithium, and organozinc reagents to produce primary sulfinamides in excellent yields[4]. The use of DABSO in a one-pot synthesis with organometallic reagents and amines also provides a versatile alternative for sulfinamide synthesis[1][2].
Cycloaddition Reactions
This compound can participate as a dienophile in Diels-Alder reactions due to the presence of the N=S double bond. It can react with a variety of dienes to form six-membered heterocyclic rings.
Table 2: Diels-Alder Reaction of N-Sulfinylanilines
| Diene | Dienophile | Product | Conditions | Notes |
| 1,3-Cyclopentadiene | N-Sulfinylbenzenesulfonamide | Cycloadduct | Not specified | Equilibrium study conducted.[7] |
| Norbornene | 4-Fluoro-N-sulfinylaniline | Benzothiazine adduct | Not specified | Product oxidized to corresponding sulfonamide.[8] |
| Norbornene/Norbornadiene | N-Sulfinylanilines | Benzo-ortho-thiazine adducts | Not specified | Addition occurs at the side of the endo-methylene bridge.[9] |
Experimental Protocols
General Protocol for the Synthesis of N-Sulfinylaniline
This protocol is based on the established reaction of aniline (B41778) with thionyl chloride.[10]
Materials:
-
Aniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous inert solvent (e.g., diethyl ether, dichloromethane, or toluene)
-
Glass-lined or stainless steel reactor with mechanical stirrer, temperature probe, addition funnel, and reflux condenser connected to a scrubbing system.
Procedure:
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charge the reactor with the inert solvent and the substituted aniline. Stir to dissolve.
-
Cool the aniline solution to 0-10 °C.
-
Slowly add thionyl chloride to the cooled solution via the addition funnel over 1-2 hours, maintaining the temperature. The reaction is exothermic. The molar ratio of aniline to thionyl chloride is typically 3:1.
-
After the addition is complete, allow the reaction to proceed at the specified temperature for the recommended duration. Monitor the reaction by a suitable analytical method (e.g., GC, TLC).
-
Upon completion, the reaction mixture will contain the N-sulfinylaniline product and aniline hydrochloride precipitate. Filter the mixture to remove the precipitate.
-
Wash the filter cake with a small amount of the reaction solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude N-sulfinylaniline by fractional distillation under reduced pressure.
General Protocol for the Reaction of N-Silyl Sulfinylamine with a Grignard Reagent
This protocol describes the synthesis of primary sulfinamides using TIPS-NSO as an alternative to this compound.[3]
Materials:
-
N-sulfinyltriisopropylsilylamine (TIPS-NSO)
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1.0 M in THF)
-
Saturated aqueous solution of EDTA tetrasodium (B8768297) salt
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
To a solution of TIPS-NSO (1.0 equiv) in anhydrous THF (0.1 M), cool the solution to 0 °C.
-
Add the Grignard reagent (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C for 5 minutes.
-
Add the TBAF solution (2.0 equiv) at the same temperature.
-
Warm the reaction to room temperature and stir for another 10 minutes.
-
Dilute the reaction with EtOAc and quench with a saturated aqueous solution of EDTA tetrasodium salt.
-
Extract the aqueous phase with EtOAc.
-
Combine the organic layers, dry, and concentrate to obtain the crude primary sulfinamide, which can be further purified by chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways of this compound and a comparative synthetic route using an alternative reagent.
Conclusion
This compound is a valuable reagent with a rich reaction chemistry, particularly in the synthesis of sulfur-nitrogen compounds through reactions with nucleophiles and as a dienophile in cycloaddition reactions. While it is a powerful tool, the landscape of organic synthesis has evolved to offer a range of alternative reagents that may provide advantages in terms of stability, substrate scope, and reaction conditions. For instance, N-silyl sulfinylamines and the use of sulfur dioxide surrogates like DABSO represent modern, versatile alternatives for the synthesis of sulfinamides. The choice of reagent will ultimately depend on the specific synthetic target, the functional group tolerance required, and the desired reaction efficiency. Further direct comparative studies under standardized conditions would be beneficial to provide a more quantitative assessment of the cross-reactivity of this compound against its modern counterparts.
References
- 1. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines [organic-chemistry.org]
- 2. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides [organic-chemistry.org]
- 4. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of N-Thionylaniline: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N-Thionylaniline is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Hazard Summary:
-
Health Hazards: Causes skin and eye irritation. May cause respiratory irritation and sensitization.
-
Physical Hazards: Combustible liquid.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter (type ABEK) if working in a poorly ventilated area or if there is a risk of inhalation.[1]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected, stored, and disposed of through an approved waste disposal plant.[2]
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2]
-
Ensure the container is tightly closed when not in use to prevent the release of vapors.
-
-
Accidental Spill or Leak Cleanup:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or shovel the absorbed material into a suitable container for disposal.[2]
-
Wash the spill area thoroughly with soap and water.
-
-
Final Disposal:
-
Arrange for the collection of the this compound waste by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and storage.
| Property | Value |
| Molecular Weight | 139.18 g/mol [1][3] |
| Density | 1.236 g/mL at 25 °C[1] |
| Flash Point | 84 °C (183.2 °F) - closed cup[1] |
| Boiling Point | 200 °C (lit.)[1] |
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N-Thionylaniline
Essential Safety and Handling Guide for N-Thionylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 1122-83-4). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
I. Immediate Safety Information: Personal Protective Equipment (PPE)
When handling this compound, a combustible liquid that can cause skin and eye irritation, the following personal protective equipment is mandatory.[1]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Appropriate protective gloves to prevent skin exposure.[2] |
| Body Protection | Protective clothing to prevent skin contact.[2] A lab coat is the minimum requirement. |
| Respiratory | For operations with a risk of inhalation, a dust mask (type N95 or equivalent) should be used. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Engineering Controls and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2][3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from heat, sparks, open flames, and other sources of ignition.[2][4] The storage class for this combustible liquid is 10.
-
Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5]
B. Safe Handling Practices
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[2]
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and any potential sources of ignition as it is a combustible liquid.[2][4]
-
Static Discharge: Implement precautionary measures against static discharges.[2]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of this compound.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
III. Emergency Procedures
| Emergency Situation | First Aid and Response |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[2][4] If skin irritation occurs or if you feel unwell, seek medical advice.[6] |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[2] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[5] |
| Fire | Use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[2][3] Water spray can be used to cool unopened containers.[3] |
| Accidental Spill | Ensure adequate ventilation and remove all sources of ignition.[2][3] Use personal protective equipment.[3] Contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth).[3] Place in a suitable, closed container for disposal.[3] |
IV. Disposal Plan
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] Dispose of the contents and container to an approved waste disposal plant.[4][6] Do not empty into drains.[2]
Quantitative Data Summary
| Property | Value |
| CAS Number | 1122-83-4[2] |
| Molecular Formula | C₆H₅NOS[7] |
| Molecular Weight | 139.18 g/mol [1] |
| Appearance | Light yellow to yellow to orange clear liquid[4] |
| Boiling Point | 200 °C (lit.) |
| Flash Point | 84 °C (183.2 °F) - closed cup |
| Density | 1.236 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.627 (lit.) |
Hypothetical Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol describes a common laboratory application of this compound as a reagent in organic synthesis.
Objective: To synthesize N-phenyl-N'-tosylsulfodiimide from this compound and p-toluenesulfonamide.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.39 g (10 mmol) of this compound in 30 mL of anhydrous toluene.
-
Reagent Addition: To this solution, add 1.71 g (10 mmol) of p-toluenesulfonamide.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent will be removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient as the eluent.
-
Characterization: The final product will be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visual Workflow Guides
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency response procedures for this compound exposure.
References
- 1. Benzenamine, N-sulfinyl- | C6H5NOS | CID 70739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 1122-83-4 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
